5-(Bromomethyl)benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188862-35-3 | |
| Record name | 5-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Bromomethyl)benzofuran: A Cornerstone Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 5-(Bromomethyl)benzofuran. As a key intermediate in medicinal chemistry, a deep understanding of this compound's characteristics is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document aims to deliver expert insights and practical knowledge to empower researchers in leveraging the full potential of this versatile building block.
The Strategic Importance of the Benzofuran Scaffold in Medicinal Chemistry
The benzofuran motif, a heterocyclic scaffold composed of a fused benzene and furan ring, is a privileged structure in drug discovery. Its prevalence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its significance. Benzofuran derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This versatility stems from the scaffold's ability to engage in various biological interactions, often acting as a bioisosteric replacement for other aromatic systems. The introduction of a bromomethyl group at the 5-position transforms the otherwise stable benzofuran core into a highly reactive and versatile synthetic intermediate, this compound, opening up a vast chemical space for the development of new chemical entities.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.
Core Chemical and Physical Data
| Property | Value |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 79-82 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; Insoluble in water |
| CAS Number | 170335-56-5 |
Structural Elucidation: A Spectroscopic Deep Dive
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
Figure 1: Structure of this compound.
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides unambiguous structural confirmation. The benzylic protons of the bromomethyl group typically appear as a sharp singlet around δ 4.6 ppm . The aromatic protons on the benzofuran ring will exhibit characteristic multiplets in the downfield region, generally between δ 7.2 and 7.8 ppm . The two protons on the furan ring will also present distinct signals, contributing to the unique fingerprint of the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum complements the proton data. The carbon of the bromomethyl group is expected to resonate in the aliphatic region, typically around δ 32-35 ppm . The nine aromatic and furanoid carbons will give rise to a series of signals in the downfield region, from approximately δ 105 to 155 ppm .
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Synthesis and Reactivity: The Chemist's Toolkit
The synthetic accessibility and predictable reactivity of this compound are central to its widespread use.
Synthesis via Wohl-Ziegler Bromination
The most common and efficient method for the preparation of this compound is the radical bromination of 5-methylbenzofuran, a classic example of the Wohl-Ziegler reaction.[1][2]
Figure 2: Synthetic pathway to this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction is typically complete within 2-4 hours. The progress of the reaction can often be visually monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide byproduct floating on the surface.[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the succinimide is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Rationale for Experimental Choices:
-
NBS as Bromine Source: NBS is the reagent of choice for allylic and benzylic brominations as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to any double bonds.[2]
-
Radical Initiator: AIBN or benzoyl peroxide is essential to initiate the radical chain reaction.
-
Solvent: Carbon tetrachloride is the traditional solvent for this reaction due to its inertness and ability to facilitate the radical process. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be employed.[2]
Reactivity Profile: A Hub for Molecular Diversity
The synthetic utility of this compound lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. The benzylic position of the bromine atom makes it an excellent leaving group, rendering the adjacent carbon atom highly electrophilic.
Figure 3: Versatile reactivity of this compound.
This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of diverse molecular libraries for biological screening.
Exemplary Protocol: Synthesis of a 5-(Piperidin-1-ylmethyl)benzofuran Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add piperidine (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, which can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-(piperidin-1-ylmethyl)benzofuran.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The ability to readily functionalize the 5-position of the benzofuran ring has made this compound a valuable precursor in the synthesis of numerous biologically active compounds.
-
Anticancer Agents: The benzofuran scaffold is present in several potent anticancer agents. The bromomethyl group serves as a convenient handle to append side chains that can interact with specific targets, such as kinases or other enzymes implicated in cancer progression. For instance, it has been used in the synthesis of novel CDK2 inhibitors.[3]
-
Antimicrobial Agents: Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents. The introduction of various substituents via the bromomethyl handle allows for the modulation of the antimicrobial spectrum and potency.
-
Central Nervous System (CNS) Active Compounds: The lipophilic nature of the benzofuran ring makes it a suitable scaffold for CNS-penetrant drugs. Functionalization at the 5-position can be used to tune the pharmacological properties for targets such as receptors and enzymes in the brain.
Safety, Handling, and Storage
As a reactive electrophile, this compound requires careful handling to ensure laboratory safety.
-
Handling: This compound is a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5][6][7] Avoid inhalation of dust and any contact with skin and eyes.[4][5][6][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.
Conclusion
This compound stands as a testament to the power of a well-positioned reactive group on a privileged scaffold. Its straightforward synthesis and predictable, versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive technical overview, from its fundamental properties to its strategic application in the synthesis of complex molecules. A thorough understanding and skillful application of the principles outlined herein will undoubtedly continue to fuel the discovery and development of the next generation of benzofuran-based therapeutics.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Characterization of 5-(Bromomethyl)benzofuran: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 5-(Bromomethyl)benzofuran (CAS No: 188862-35-3), a key intermediate in pharmaceutical and materials science research. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This approach is designed to guide researchers in identifying and verifying the molecule during synthesis and subsequent applications.
The benzofuran scaffold is a privileged structure in drug discovery, and the introduction of a reactive bromomethyl group at the 5-position creates a versatile building block for further chemical modification.[1][2] Accurate spectroscopic characterization is therefore a critical step in ensuring the purity and identity of this compound for any research endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and substitution pattern of the molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the furan, benzene, and bromomethyl protons.
Rationale for Experimental Choices: The spectrum would typically be acquired on a 400 MHz or higher spectrometer to ensure adequate resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of aromatic compound, and tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 7.65 | Doublet | ~ 2.2 | 1H |
| H-3 | ~ 6.75 | Doublet | ~ 2.2 | 1H |
| H-4 | ~ 7.60 | Singlet (or narrow doublet) | N/A | 1H |
| H-6 | ~ 7.30 | Doublet | ~ 8.5 | 1H |
| H-7 | ~ 7.50 | Doublet | ~ 8.5 | 1H |
| -CH₂Br | ~ 4.60 | Singlet | N/A | 2H |
Data is predicted based on known values for benzofuran[3] and standard substituent effects.
Interpretation:
-
Furan Protons (H-2, H-3): The protons on the furan ring are expected to appear as doublets, coupled to each other. H-2 is adjacent to the oxygen atom, leading to a more downfield shift compared to H-3.[3]
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H-7 is adjacent to the fused oxygen and will be the most downfield of this group. H-4, being adjacent to the bromine-bearing substituent, will also be shifted downfield. H-6 and H-7 should appear as a pair of coupled doublets (an AX system).
-
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons, resulting in a distinct singlet. Its position around 4.60 ppm is characteristic of a methylene group attached to both an aromatic ring and an electronegative bromine atom.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 145.5 |
| C-3 | ~ 107.0 |
| C-3a (bridgehead) | ~ 128.0 |
| C-4 | ~ 122.0 |
| C-5 | ~ 132.0 |
| C-6 | ~ 124.0 |
| C-7 | ~ 112.0 |
| C-7a (bridgehead) | ~ 155.0 |
| -CH₂Br | ~ 32.5 |
Data is predicted based on known values for benzofuran[4] and standard substituent effects.
Interpretation:
-
Aromatic & Furan Carbons: Nine distinct signals are expected. The carbons of the furan ring (C-2, C-3) and the benzene ring (C-4, C-5, C-6, C-7), along with the two bridgehead carbons (C-3a, C-7a), will have characteristic shifts in the aromatic region (100-160 ppm). C-7a, being attached to the oxygen atom, is expected to be the most downfield.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, shifted downfield to around 32.5 ppm due to the attached bromine atom.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid or liquid samples, requiring minimal sample preparation. It provides high-quality spectra comparable to traditional KBr pellet or Nujol mull methods.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 3100-3000 | C-H stretch | Medium-Weak | Aromatic & Furan C-H |
| ~ 1610, 1580, 1470 | C=C stretch | Medium-Strong | Aromatic Ring |
| ~ 1250 | C-O-C stretch | Strong | Aryl-ether |
| ~ 1220 | CH₂ wag | Medium | -CH₂Br |
| ~ 880-800 | C-H bend (out-of-plane) | Strong | 1,2,4-Trisubstituted Benzene |
| ~ 620 | C-Br stretch | Medium-Strong | Alkyl Bromide |
Data is predicted based on known values for benzofuran[5] and characteristic absorption frequencies for functional groups.
Interpretation:
-
The presence of the aromatic system is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1610-1470 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O-C stretching of the furan ring.
-
The key confirmatory peaks are the C-Br stretch, expected in the lower frequency region (~620 cm⁻¹), and the wagging vibration from the methylene group adjacent to the bromine (~1220 cm⁻¹).
Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
IR Workflow Diagram
Caption: Workflow for IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Rationale for Experimental Choices: Electron Ionization (EI) is a standard, high-energy ionization technique that produces a clear molecular ion peak and a rich fragmentation pattern, which is highly useful for structural elucidation and library matching.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge) | Ion | Interpretation |
| 210 / 212 | [M]⁺ | Molecular Ion Peak. The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom. |
| 131 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 103 | [C₈H₇]⁺ | Further fragmentation, possibly loss of CO from the [M - Br]⁺ ion. |
Data is predicted based on the molecular weight of C₉H₇BrO and common fragmentation pathways.
Interpretation:
-
Molecular Ion ([M]⁺): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This doublet is a definitive indicator of a monobrominated compound.
-
Major Fragments: The most likely fragmentation pathway is the loss of the bromine radical, which is a good leaving group. This would result in a strong peak at m/z 131, corresponding to the stable benzofuranylmethyl cation.
Protocol for Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
MS Workflow Diagram
Caption: Workflow for Mass Spectrometric analysis via EI.
References
Physical properties of 5-(Bromomethyl)benzofuran (melting point, boiling point)
An In-depth Technical Guide to the Physicochemical Characterization of 5-(Bromomethyl)benzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound in Synthesis
The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, this compound serves as a critical intermediate in medicinal chemistry and materials science. Its utility stems from the benzofuran core, which provides a rigid and planar structure for molecular recognition, combined with the highly reactive bromomethyl group. This functional group is an excellent electrophilic handle for introducing the benzofuran moiety into larger molecules through nucleophilic substitution reactions, making it invaluable for the synthesis of novel drug candidates and functional materials.
Accurate characterization of the physical properties of such a key building block is paramount. Properties like melting and boiling points are not merely data points; they are fundamental indicators of purity and identity that directly influence reaction setup, purification strategies, and quality control in a regulated drug development environment.[3] This guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven protocols for their experimental determination.
Part 1: Core Physicochemical Properties
This compound is typically encountered as a liquid at standard ambient temperature and pressure. This physical state provides an initial, qualitative indication that its melting point is below room temperature. The available data, primarily from chemical suppliers and predictive modeling, is summarized below.
| Physical Property | Value | Data Type | Source |
| Physical State | Pale yellow to colorless oil/liquid | Experimental | [4] |
| Melting Point | Not Available (N/A) | - | [4] |
| Boiling Point | 263.5 ± 15.0 °C (at 760 Torr) | Predicted | [4] |
| Molecular Formula | C₉H₇BrO | - | [4] |
| Molecular Weight | 211.06 g/mol | - | [4] |
| Density | 1.553 ± 0.06 g/cm³ (at 20 °C) | Predicted | [4] |
-
Expert Insight on Data: The boiling point is a predicted value. While computational models are increasingly accurate, experimental verification is essential for rigorous scientific work. The high predicted boiling point suggests that distillation under reduced pressure (vacuum distillation) would be the preferred method for purification to prevent thermal decomposition, a common risk for complex organic molecules.
Part 2: Experimental Determination of Physical Properties
The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The causality behind critical steps is explained to empower the researcher with a deeper understanding of the methodology.
Melting Point Determination
While this compound is a liquid at room temperature, the determination of a melting point is a fundamental technique for any solid derivative or analog synthesized from it. The principle rests on the fact that pure crystalline solids exhibit a sharp, characteristic melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[3]
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation:
-
Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture acts as an impurity, depressing the melting point.
-
Procedure: Place a small amount of the solid sample on a watch glass. If necessary, crush it into a fine powder using a spatula.
-
-
Capillary Tube Packing:
-
Rationale: A densely packed sample of 2-3 mm height ensures a clear and observable melting process without excessive thermal lag.
-
Procedure: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm is achieved.
-
-
Apparatus Setup and Measurement:
-
Rationale: A rapid initial heating phase is used to find an approximate melting range, saving time. The subsequent slow, controlled ramp is critical for accuracy, allowing the sample and thermometer to remain in thermal equilibrium.
-
Procedure: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point. c. Allow the apparatus to cool. d. Using a new sample, set the starting temperature to at least 10°C below the approximate melting point found in the previous step. e. Set a slow ramp rate of 1-2°C/minute. f. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1-T2.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For research-scale quantities, a micro-boiling point determination is efficient and conserves valuable material.
Protocol: Micro-Boiling Point Determination (Thiele Tube or Digital Apparatus)
-
Sample Preparation:
-
Rationale: This method is ideal for small sample volumes (less than 1 mL), which is common in drug discovery research.
-
Procedure: Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a 75x10 mm tube).
-
-
Capillary Assembly:
-
Rationale: A sealed capillary tube is inverted into the liquid. The air trapped inside will expand upon heating, creating a stream of bubbles.
-
Procedure: Take a standard melting point capillary tube and seal the open end in a flame. Place this sealed capillary, open-end down, into the test tube containing the liquid sample.
-
-
Apparatus Setup and Measurement:
-
Rationale: The boiling point is accurately measured as the liquid cools slightly. When the vapor pressure inside the capillary drops to just below the atmospheric pressure, the external pressure will force the liquid back into the capillary. This point represents true thermal equilibrium and is more accurate than observing the initial vigorous bubbling.[6][7]
-
Procedure: a. Attach the test tube assembly to a thermometer, ensuring the sample is level with the thermometer bulb. b. Place the assembly into a heating bath (such as a Thiele tube with mineral oil or a digital boiling point apparatus). c. Heat the sample gently. A slow, steady stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape. d. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is at or slightly above the boiling point. e. Remove the heat source and allow the apparatus to cool slowly. f. Carefully observe the capillary. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the experimental boiling point.
-
Part 3: Workflow for Physicochemical Analysis
The logical flow for characterizing a novel or uncharacterized compound like this compound follows a systematic path from initial observation to precise measurement.
Caption: Logical workflow for the physical characterization of a chemical intermediate.
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its well-defined chemical nature. While predictive data provides a useful starting point, rigorous experimental determination of its physical properties, particularly the boiling point, is essential for ensuring purity, optimizing reaction conditions, and maintaining high standards of quality control in research and development. The protocols and logical framework presented in this guide offer a robust approach for scientists to confidently characterize this and other critical chemical reagents.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Video: Boiling Points - Procedure [jove.com]
An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)benzofuran for Pharmaceutical Research
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)benzofuran, a key intermediate in medicinal chemistry. In the absence of extensive public data, this document establishes a predictive solubility framework based on first principles of physical chemistry and data from analogous structures. It delivers detailed, field-tested protocols for both kinetic (turbidimetric) and thermodynamic (shake-flask) solubility determination, enabling researchers to generate high-quality, reproducible data. This guide is intended for researchers, chemists, and drug development professionals, offering the theoretical foundation and practical methodologies required to effectively work with this compound and integrate it into drug discovery workflows.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇BrO and a molecular weight of approximately 211.06 g/mol .[1][2] Its structure consists of a benzofuran core functionalized with a bromomethyl group at the 5-position.
Key Physicochemical Characteristics:
-
Molecular Formula: C₉H₇BrO
-
Molecular Weight: 211.06 g/mol [1]
-
Appearance: Typically a pale yellow to colorless oil or solid.[1]
-
Polarity: The benzofuran core is largely non-polar and hydrophobic. The ether linkage and the bromomethyl group introduce some polarity, but the molecule is expected to be predominantly lipophilic. The parent compound, benzofuran, is insoluble in water but miscible with less polar organic solvents like benzene, ethanol, and ether.[3]
The presence of the reactive bromomethyl group makes this compound a valuable electrophilic building block for introducing the benzofuran moiety into larger molecules, a common strategy in the synthesis of potential therapeutic agents.[4]
Significance in Medicinal Chemistry
The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The strategic halogenation of such scaffolds can enhance biological activity, modulate physicochemical properties like metabolic stability and bioavailability, and provide synthetic handles for further chemical modification.[4] this compound serves as a critical intermediate, allowing for the covalent linkage of the benzofuran pharmacophore to target molecules or larger scaffolds.
Theoretical Principles of Solubility
Solubility is a critical physicochemical parameter that profoundly impacts a compound's behavior in both in vitro assays and in vivo systems.[5] Low aqueous solubility is a primary challenge in drug development, potentially leading to poor absorption, low bioavailability, and unreliable data from biological screens.[6][7]
The Role of Intermolecular Forces
The principle of "like dissolves like" governs solubility. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[8]
-
For this compound: As a largely non-polar molecule, it is predicted to be most soluble in organic solvents that can engage in van der Waals forces and dipole-dipole interactions. Its ability to act as a hydrogen bond acceptor (via the furan oxygen) is weak, and it lacks hydrogen bond donor capabilities.
-
Aqueous Solubility: Its dissolution in water is energetically unfavorable. The strong hydrogen bonding network of water must be disrupted to create a cavity for the hydrophobic molecule, which is not offset by strong solute-water interactions, leading to expected low aqueous solubility.[9]
Factors Influencing Experimental Solubility
Several factors can influence measured solubility, making standardized protocols essential:[10][11]
-
Temperature: Most substances absorb heat during dissolution (endothermic process), meaning solubility tends to increase with temperature.[12]
-
Solid-State Form: The crystalline structure (polymorphism) significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms due to lower lattice energy.[13]
-
pH (for ionizable compounds): While this compound is non-ionizable, for many drug candidates, solubility is pH-dependent.[8]
-
Equilibration Time: Reaching true thermodynamic equilibrium can take a significant amount of time (often 24 hours or more), especially for poorly soluble compounds.[14][15]
Predictive Solubility Profile of this compound
Quantitative experimental solubility data for this compound is not widely available in the public domain. However, based on its structure and the properties of the parent benzofuran scaffold, a predictive profile can be established to guide solvent selection. The compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in aqueous media.
| Solvent | Type | Polarity Index | Expected Solubility of this compound | Rationale |
| Water | Protic | 10.2 | Very Low / Insoluble | Highly polar, strong H-bonding network. Energetically unfavorable to solvate the hydrophobic benzofuran core. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | ~10.2 | Very Low / Insoluble | Similar to water; high polarity and ionic nature are incompatible with the solute. |
| Ethanol (EtOH) | Protic | 5.2 | Soluble to Freely Soluble | Balances a polar hydroxyl group with a non-polar ethyl chain, effectively solvating the compound.[3] |
| Methanol (MeOH) | Protic | 6.6 | Soluble | More polar than ethanol, but still an effective solvent for moderately polar to non-polar organics. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a very wide range of organic compounds.[8] |
| Dichloromethane (DCM) | Aprotic | 3.1 | Freely Soluble | A non-polar solvent ideal for dissolving hydrophobic compounds. |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | Freely Soluble | A moderately polar ether that is an excellent solvent for a wide range of organic molecules. |
| Acetone | Aprotic | 5.1 | Freely Soluble | A polar aprotic solvent effective for compounds with some degree of polarity. |
| Toluene | Non-polar | 2.4 | Freely Soluble | A non-polar aromatic solvent, ideal for the hydrophobic benzofuran ring system. |
| Hexanes / Heptane | Non-polar | 0.1 | Sparingly Soluble to Soluble | Very non-polar. Solubility will depend on subtle polarity mismatches. |
Standardized Protocols for Solubility Determination
To address the data gap, researchers must determine the solubility of this compound experimentally. The choice of method depends on the stage of research. Kinetic solubility is suited for high-throughput early screening, while thermodynamic solubility provides the definitive "gold standard" value for later-stage development.[6][16]
Protocol 1: Kinetic Solubility Screening via Turbidimetry
This high-throughput method measures the point at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. It provides a rapid assessment for ranking compounds in early discovery.[7][17]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Scientist's Insight: Ensure the compound is fully dissolved in DMSO. Any particulate matter will lead to a gross underestimation of solubility. Gentle warming or vortexing may be required.
-
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1.5 - 2 hours) to allow for rapid equilibration.[6]
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity rises significantly above the background, indicating precipitate formation.
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method
This method is the "gold standard" for determining the true equilibrium solubility of a compound and is essential for lead optimization and pre-formulation activities.[14][18] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.
-
Scientist's Insight: "Excess" is critical. There must be visible solid material remaining at the end of the experiment to ensure the solution is truly saturated. Start with an amount you are confident will not fully dissolve.
-
-
Equilibration: Seal the vials and agitate them using a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period.
-
Critical Step: A minimum of 24 hours is typically required to reach equilibrium.[14][15] For some highly crystalline or poorly soluble compounds, 48-72 hours may be necessary. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.
-
Option A (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Option B (Filtration): Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analysis: Determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility (e.g., in µg/mL or µM).
Safety, Handling, and Storage
Given the limited publicly available safety data for this compound, it must be handled with care, assuming it is potentially hazardous.[1] Data from structurally related compounds should be used as a guide for establishing safe handling procedures.
-
Hazard Identification:
-
Recommended Handling Procedures: [21]
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ensure eyewash stations and safety showers are readily accessible.[21]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Some suppliers recommend storage in a freezer (below -20 °C) under an inert atmosphere and protected from light to ensure long-term stability.[1]
-
Conclusion
This compound is a valuable chemical intermediate whose utility in drug discovery is predicated on a thorough understanding of its physicochemical properties. While direct solubility data is sparse, this guide provides a robust theoretical and predictive framework. By employing the detailed kinetic and thermodynamic protocols provided, researchers can confidently and accurately measure its solubility, enabling informed decisions in solvent selection, formulation development, and the design of reliable biological assays. Adherence to the outlined safety protocols is paramount to ensure the responsible handling of this reactive compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. ucd.ie [ucd.ie]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. inventivapharma.com [inventivapharma.com]
- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 20. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
The Strategic Intermediate: A Technical Guide to 5-(Bromomethyl)benzofuran for Advanced Research and Development
For Immediate Release
A cornerstone molecule in the synthesis of complex pharmaceutical agents and research probes, 5-(Bromomethyl)benzofuran (CAS No. 188862-35-3) presents a versatile scaffold for drug discovery and development. This technical guide offers an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of medicinal chemistry.
Core Molecular Attributes
This compound is a substituted benzofuran derivative with a molecular formula of C₉H₇BrO and a molecular weight of 211.06 g/mol .[1] The presence of the highly reactive bromomethyl group at the 5-position of the benzofuran ring system makes it an exceptionally useful electrophilic building block for the introduction of the benzofuranylmethyl moiety into a wide array of molecular architectures.
| Property | Value | Reference |
| CAS Number | 188862-35-3 | [1] |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Pale yellow to colorless liquid | [1] |
Synthesis and Characterization
The most direct and common synthetic route to this compound is through the radical bromination of 5-methylbenzofuran. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[2][3] The reaction proceeds via a free-radical chain mechanism at the benzylic position.[2]
Experimental Protocol: Radical Bromination of 5-Methylbenzofuran
-
Reaction Setup: A solution of 5-methylbenzofuran (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 equivalents) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel or distillation under reduced pressure affords pure this compound.
Caption: Synthesis of this compound.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from the analysis of closely related structures and general principles of spectroscopy.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system. A key diagnostic signal would be a singlet for the two protons of the bromomethyl group (-CH₂Br), typically appearing in the range of δ 4.5-4.8 ppm.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the nine carbon atoms. The carbon of the bromomethyl group is expected to appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the bromine atom.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching vibrations of the aromatic and furan rings. A C-Br stretching vibration would be observed in the fingerprint region.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a variety of functionalities.
Reactions with Nucleophiles
-
Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)benzofuran derivatives. This is a common strategy for incorporating the benzofuran scaffold into molecules with potential biological activity.
-
Phenols and Alcohols: Alkylation of phenols and alcohols with this compound in the presence of a base affords the corresponding ether linkages.
-
Thiols: Reaction with thiols provides 5-(thioether)methylbenzofuran derivatives.
-
Carboxylates: Esterification can be achieved by reacting with carboxylate salts.
-
Cyanide: Nucleophilic substitution with cyanide ions yields 5-(cyanomethyl)benzofuran, which can be further elaborated into other functional groups such as carboxylic acids, amides, or amines.
Caption: General reactivity of this compound.
Applications in Medicinal Chemistry
The benzofuran moiety is a privileged scaffold in drug discovery, known to be present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] this compound serves as a key intermediate in the synthesis of several promising drug candidates.
For instance, derivatives of 5-(aminomethyl)benzofuran have been investigated as potent and selective inhibitors of various enzymes and receptors. The ability to easily introduce diverse side chains via the reactive bromomethyl group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Statements (Anticipated):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
Conclusion
This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of complex molecules with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of the bromomethyl group make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Safety and handling precautions for 5-(Bromomethyl)benzofuran
An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)benzofuran
Introduction and Compound Profile
This compound (CAS No: 188862-35-3, Molecular Formula: C₉H₇BrO) is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1] Its utility stems from the benzofuran scaffold, a privileged structure in medicinal chemistry, combined with a highly reactive bromomethyl (-CH₂Br) group at the 5-position.[1][2] This functional group serves as a versatile synthetic handle, enabling alkylation and further molecular elaboration, making it a crucial building block for constructing more complex therapeutic and biologically active molecules.[1][2]
However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety. The presence of the bromomethyl group, a potent lachrymator and alkylating agent, alongside the inherent hazards of the brominated benzofuran core, presents a multifaceted risk profile. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe utilization of this compound in a research and development setting.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, a robust risk assessment can be constructed by analyzing data from the compound itself, its close structural analogs like 5-Bromobenzofuran, and the general chemical class.
GHS Classification and Physicochemical Properties
The known and inferred hazards associated with this compound and its analogs are summarized below. It is imperative to treat the compound as possessing all these potential hazards.
| Property/Hazard | Classification/Value | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer | [1][3][4][5] |
| Signal Word | Danger / Warning | [4][6] |
| Hazard Classifications | Acute Toxicity 4 (Oral)Skin Corrosion/Irritation 1B/2Serious Eye Damage/Irritation 1/2ACarcinogenicity 2Specific Target Organ Toxicity - Single Exposure 3 (Respiratory) | [1][4][5] |
| Molecular Weight | 211.06 g/mol | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Reducing agents. | [7] |
Analysis of Key Hazards
-
Corrosivity and Irritation: The bromomethyl group is a strong alkylating agent. Direct contact with skin or eyes can lead to severe chemical burns and irreversible eye damage (H314).[1] Vapors and aerosols are highly irritating to the respiratory tract (H335).[4][8] The causality lies in the electrophilic nature of the benzylic carbon, which readily reacts with biological nucleophiles (e.g., amines, thiols in proteins and DNA), leading to cellular damage.
-
Acute Toxicity: The compound is classified as harmful if swallowed (H302).[1] Ingestion can lead to systemic toxicity.
-
Carcinogenicity: Based on data for the 5-Bromobenzofuran core, this compound is suspected of causing cancer (H351).[3][4][5] This classification warrants the highest level of precaution to minimize any potential for long-term exposure.
-
Reactivity: The benzofuran ring system can be susceptible to electrophilic attack, and the compound as a whole is incompatible with strong oxidizing agents and bases.[7][9] Like other ethers, benzofuran derivatives may have the potential to form explosive peroxides upon prolonged exposure to air and light, a risk that must be managed through proper storage.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.
Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE alone.
References
- 1. This compound|CAS 188862-35-3 [benchchem.com]
- 2. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 3. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 5. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Key Intermediates in the Synthesis of Complex Pharmaceutical Agents
Abstract
The journey from a simple starting material to a complex, life-saving pharmaceutical agent is a testament to the precision and ingenuity of modern synthetic chemistry. This process is not a linear monolith but a strategic, multi-step pathway where the design, synthesis, and purification of key intermediates are paramount. These intermediates are the foundational building blocks and critical junctures in a synthetic route, and their structural integrity directly dictates the quality, purity, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth analysis of three pivotal classes of intermediates that are indispensable in contemporary drug development: Chiral Building Blocks, Advanced Heterocyclic Scaffolds, and Organometallic Intermediates. By examining the causality behind their selection and application in the synthesis of landmark drugs such as Sofosbuvir, Artemisinin, and Paclitaxel, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the strategic chemistry that underpins pharmaceutical innovation.
The Central Role of Stereochemistry: Chiral Building Blocks
The Imperative of Chirality in Pharmacology
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of a drug's biological activity.[2][3] Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[3] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, cause harmful side effects.[4][5] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[4]
Consequently, there has been a dramatic and necessary shift in the pharmaceutical industry towards the development of single-enantiomer drugs.[6][7] This approach can lead to simpler pharmacokinetic and pharmacodynamic profiles, improved therapeutic indices, and reduced potential for drug interactions.[5] Achieving this enantiopurity hinges on the availability and use of chiral building blocks—enantiomerically pure compounds that serve as foundational units to construct complex molecules with precise stereochemical control.[8]
Case Study: Sofosbuvir and the Challenge of Stereocontrol
Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral medication used to treat Hepatitis C, representing a breakthrough in oral, interferon-free therapy.[9] Its complex structure features multiple stereocenters, but the most critical is the phosphorus atom in its phosphoramidate "ProTide" moiety. The desired therapeutic activity resides exclusively in the Sp-diastereomer.[10] The synthesis of Sofosbuvir is therefore a masterclass in stereoselective synthesis, relying on meticulously designed chiral intermediates.
Two key intermediates are central to its successful synthesis:
-
A 2'-deoxy-2'-fluoro-2'-C-methyluridine derivative: This modified nucleoside forms the core of the molecule. Its synthesis establishes the correct stereochemistry of the sugar ring.
-
A chiral phosphoramidate reagent: This is typically an amino acid ester derivative, such as (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This intermediate introduces the phosphorus stereocenter.[11]
The strategic brilliance lies in the coupling of these two intermediates. The reaction must be highly diastereoselective to favor the formation of the desired Sp isomer over the inactive Rp isomer. Early synthetic routes struggled with poor selectivity, requiring difficult chromatographic separation. However, advanced methods now employ dynamic kinetic resolution or highly optimized reaction conditions to achieve high diastereomeric ratios, often exceeding 90:10.[12] This control is a direct result of understanding the reaction mechanism and the influence of protecting groups and reagents on the transition state, a self-validating system where the outcome confirms the precision of the intermediate design.
Visualization: Synthetic Strategy for Sofosbuvir
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. longdom.org [longdom.org]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 9. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Literature review on the applications of benzofurans in medicinal chemistry
An In-depth Technical Guide to the Applications of Benzofurans in Medicinal Chemistry
Introduction: The Benzofuran Scaffold as a Cornerstone of Drug Discovery
Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring system, is a cornerstone scaffold in medicinal chemistry.[1][2][3] This privileged structure is ubiquitous in nature, found in a myriad of plant species, and is also readily accessible through synthetic routes.[4][5][6][7] The inherent physicochemical properties and versatile substitution patterns of the benzofuran nucleus have made it a fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][8][9]
This guide provides a comprehensive technical overview of the multifaceted applications of benzofuran derivatives in modern drug discovery. We will delve into the core therapeutic areas where these compounds have shown significant promise, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent potential of the benzofuran scaffold.
Core Therapeutic Applications of Benzofuran Derivatives
The structural versatility of the benzofuran core allows for fine-tuning of its biological activity, leading to the development of agents targeting a wide array of diseases.
Anticancer Activity: Disrupting Malignant Cell Proliferation
Benzofuran derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxicity against numerous human cancer cell lines with a potentially lower incidence of adverse effects compared to traditional chemotherapeutics.[1][3] Their mechanisms of action are diverse, often targeting fundamental processes of cell division and survival.
Mechanisms of Action:
-
Inhibition of Tubulin Polymerization: A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with microtubule dynamics.[10][11] They often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12]
-
Protein Kinase Inhibition: Many benzofuran-based small molecules mediate their anticancer effects through the inhibition of critical protein kinases involved in cell growth and survival signaling pathways, such as the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 2 (CDK2).[13]
-
Induction of Apoptosis: Beyond cell cycle arrest, potent benzofuran derivatives can directly trigger programmed cell death by modulating the expression of apoptotic proteins and activating caspase cascades.[12]
Structure-Activity Relationship (SAR) Insights: SAR studies have been crucial in optimizing the anticancer potency of benzofurans. Key findings indicate that:
-
Substitutions at the C-2 position, particularly with ester or heterocyclic rings, are often critical for cytotoxic activity.[1]
-
The position of halogen atoms on the benzofuran ring can be a critical determinant of biological activity.[1]
-
Hybrid molecules, combining the benzofuran scaffold with other pharmacophores like chalcone, triazole, or piperazine, have emerged as potent cytotoxic agents.[1]
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 (Halogenated) | HL60 (Leukemia) | 0.1 | Not specified | [1] |
| Compound 10h | L1210 (Leukemia) | 0.016 (16 nM) | Not specified | [10] |
| Compound 25 | A549 (Lung) | 0.06 | Tubulin Polymerization Inhibition | [10] |
| Derivative 13g | MCF-7 (Breast) | 1.287 | Not specified | [12] |
| Derivative 16b | A549 (Lung) | 1.48 | VEGFR-2 Inhibition | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a standardized method for assessing the cytotoxic effects of benzofuran derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzofuran compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 5-(Bromomethyl)benzofuran as a Versatile Synthon for the Development of Novel Bioactive Compounds
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold, central to a multitude of natural products and synthetic pharmaceuticals exhibiting a wide array of biological activities.[1][2][3][4][5] Its derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[6][7][8][9] This application note provides a detailed guide on the synthetic utility of 5-(Bromomethyl)benzofuran, a key intermediate for the functionalization of the benzofuran core. The bromomethyl group at the 5-position serves as a highly reactive electrophilic site, enabling facile introduction of diverse functionalities through nucleophilic substitution reactions.[10] We present detailed protocols for leveraging this reactivity in etherification, esterification, and carbon-carbon bond-forming reactions to generate novel compound libraries for drug discovery and development.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in medicinal chemistry, with its rigid, planar structure and electron-rich nature making it an ideal framework for interaction with biological targets.[8][9] Prominent drugs like Amiodarone (an antiarrhythmic agent) and natural products such as Ailanthoidol (possessing anticancer and antiviral activity) feature this core structure, underscoring its therapeutic relevance.[6]
This compound emerges as a critical building block for chemists seeking to explore the chemical space around this scaffold. The benzylic bromide is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This intrinsic reactivity allows for a modular approach to synthesis, where a common precursor can be diversified into a vast library of analogues for structure-activity relationship (SAR) studies.[4][6]
Core Reactivity and Synthetic Strategy
The primary synthetic utility of this compound stems from its role as an electrophile in SN2 reactions. Nucleophiles, such as alcohols, phenols, carboxylates, amines, and carbanions, can readily displace the bromide ion to form new covalent bonds. This straightforward reactivity profile forms the basis for the protocols described herein.
Figure 1: General synthetic pathways using this compound.
Experimental Protocols: Synthesis of Novel Derivatives
Safety Precaution: this compound is a lachrymator and potential alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
Protocol 1: O-Alkylation - Synthesis of Benzofuran-5-yl-methyl Ethers
This protocol details the synthesis of an ether linkage, a common and stable functional group in medicinal chemistry, via a Williamson-type ether synthesis.[12]
-
Rationale: The reaction proceeds via the deprotonation of a phenol or alcohol by a mild base to form a potent nucleophile (alkoxide or phenoxide), which then attacks the electrophilic methylene carbon of this compound. Anhydrous polar aprotic solvents like DMF or acetone facilitate this SN2 reaction.
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol or alcohol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetone or N,N-Dimethylformamide (DMF, 0.2 M).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent dropwise over 5 minutes.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Protocol 2: N-Alkylation - Synthesis of Tertiary Amine Derivatives
This protocol describes the synthesis of substituted amines, which are crucial for modulating the pharmacokinetic properties of drug candidates.
-
Rationale: Secondary amines act as nucleophiles, attacking this compound. A non-nucleophilic organic base is used to quench the HBr byproduct without competing in the primary reaction. Using a slight excess of the amine can also serve this purpose.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the secondary amine (1.2 eq.) and triethylamine (Et₃N, 1.5 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the target amine.
-
Protocol 3: C-Alkylation - Synthesis of Diethyl 2-((benzofuran-5-yl)methyl)malonate
This protocol demonstrates the formation of a new carbon-carbon bond, a key step in building molecular complexity.
-
Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate diethyl malonate, generating a soft, resonance-stabilized carbanion (enolate). This potent carbon nucleophile then displaces the bromide from this compound.
-
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (0.2 M) and cool the suspension to 0 °C.
-
Add diethyl malonate (1.1 eq.) dropwise via syringe. Effervescence (H₂ gas) will be observed. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired malonate derivative.
-
Data Summary and Characterization
The successful synthesis of novel derivatives must be confirmed through rigorous analytical characterization.
Table 1: Representative Synthetic Results
| Protocol | Nucleophile (1.0 eq.) | Product Type | Typical Yield (%) | ¹H NMR Signature (CDCl₃, δ ppm) |
| 1 | 4-Methoxyphenol | Ether | 85-95% | ~5.05 (s, 2H, -O-CH₂ -Ar) |
| 2 | Piperidine | Amine | 75-85% | ~3.60 (s, 2H, -N-CH₂ -Ar) |
| 3 | Diethyl Malonate | C-C Adduct | 80-90% | ~3.25 (d, 2H, Ar-CH₂ -CH), ~3.80 (t, 1H, -CH₂-CH -(COOEt)₂) |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the incorporation of the benzofuran moiety. The methylene protons (-CH₂-) introduced from this compound typically appear as a characteristic singlet. Its chemical shift is diagnostic of the new bond formed (e.g., ~5.0 ppm for ethers, ~3.6 ppm for amines, ~3.2 ppm for malonates). ¹³C NMR will confirm the presence of all carbon atoms in the expected electronic environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compound, matching the calculated value.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch (~1730-1750 cm⁻¹) in ester derivatives or the C-O stretch in ethers (~1250-1050 cm⁻¹).
Figure 2: A generalized workflow for synthesis and analysis.
Conclusion
This compound is an exceptionally valuable and versatile reagent in medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse libraries of novel benzofuran derivatives. The protocols outlined in this note provide a robust foundation for researchers to perform O-, N-, and C-alkylation reactions, enabling extensive SAR exploration. This strategic functionalization is a critical step in the journey of transforming a promising scaffold into a potent and selective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 10. This compound|CAS 188862-35-3 [benchchem.com]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
5-(Bromomethyl)benzofuran: A Versatile Scaffold for the Next Generation of Anticancer Agents
Introduction: The Strategic Importance of the Benzofuran Moiety in Oncology
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of natural products with diverse biological activities has catalyzed extensive research into the synthesis and therapeutic applications of novel benzofuran derivatives.[2] In the realm of oncology, these compounds have emerged as a particularly promising class of anticancer agents, demonstrating significant cytotoxicity against a wide array of human cancer cell lines.[3] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of agents with enhanced potency and selectivity.[4]
This technical guide provides an in-depth exploration of 5-(bromomethyl)benzofuran as a pivotal building block in the design and synthesis of innovative anticancer therapeutics. We will delve into the synthetic pathways to obtain this key intermediate, provide detailed protocols for its derivatization, and discuss the mechanisms of action of the resulting compounds, supported by quantitative data and structure-activity relationship (SAR) insights.
Chemical Properties and Reactivity of this compound
This compound is a highly valuable intermediate in organic synthesis due to the reactive nature of the bromomethyl group. This functional group serves as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the benzofuran moiety onto a wide range of molecular scaffolds.
The benzylic position of the bromine atom enhances its leaving group ability, facilitating reactions with a diverse array of nucleophiles, including amines, thiols, and alcohols. This enables the construction of a library of derivatives with varied physicochemical properties and biological activities.
Synthesis of the Building Block: this compound
A reliable and scalable synthesis of this compound is paramount for its use in drug discovery programs. A common and effective strategy involves a two-step sequence starting from the commercially available benzofuran: formylation followed by reduction and subsequent bromination.
Protocol 1: Synthesis of 5-(Hydroxymethyl)benzofuran
This protocol details the synthesis of the alcohol precursor, 5-(hydroxymethyl)benzofuran, via a Vilsmeier-Haack formylation of benzofuran, followed by reduction of the resulting aldehyde.
Step 1: Vilsmeier-Haack Formylation of Benzofuran to Yield 5-Formylbenzofuran
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like benzofuran.[5][6]
-
Materials: Benzofuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]
-
Add a solution of benzofuran in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-formylbenzofuran.
-
Step 2: Reduction of 5-Formylbenzofuran to 5-(Hydroxymethyl)benzofuran
The formyl group is readily reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Materials: 5-Formylbenzofuran, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 5-formylbenzofuran in a mixture of methanol and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-(hydroxymethyl)benzofuran.
-
Protocol 2: Bromination of 5-(Hydroxymethyl)benzofuran
The conversion of the alcohol to the desired bromide is a critical step. Reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) are commonly employed for this transformation.[7][8]
-
Materials: 5-(Hydroxymethyl)benzofuran, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)benzofuran and CBr₄ in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add PPh₃ portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Application of this compound in the Synthesis of Anticancer Agents
The utility of this compound as a building block is exemplified by its application in the synthesis of various classes of anticancer agents, including kinase inhibitors and tubulin polymerization inhibitors.
Case Study: Synthesis of Benzofuran-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Benzofuran derivatives have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle.[5][9]
The following protocol describes the synthesis of a 3-(piperazinylmethyl)benzofuran derivative, a class of compounds that has shown promise as CDK2 inhibitors.[9] While the original research focused on a 3-substituted isomer, this protocol is adapted to demonstrate the application of this compound.
Protocol 3: Synthesis of a 5-(Piperazin-1-ylmethyl)benzofuran Derivative
This protocol outlines the nucleophilic substitution of this compound with a piperazine derivative.
-
Materials: this compound, N-phenylpiperazine, Anhydrous potassium carbonate (K₂CO₃), Acetone, Potassium iodide (catalytic amount).
-
Procedure:
-
To a solution of this compound in acetone, add N-phenylpiperazine, anhydrous K₂CO₃, and a catalytic amount of potassium iodide.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-((4-phenylpiperazin-1-yl)methyl)benzofuran.
-
Caption: Synthetic workflow for this compound and its application.
Mechanisms of Action of Benzofuran-Based Anticancer Agents
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation and survival.
1. Inhibition of Tubulin Polymerization:
A significant number of benzofuran derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[10][11] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][12]
2. Kinase Inhibition:
As demonstrated in the case study, benzofuran-based molecules can be potent inhibitors of protein kinases.[7] By targeting kinases like CDK2, they can halt the cell cycle progression and induce apoptosis in cancer cells.[9] Other kinases, such as those in the mTOR signaling pathway, have also been identified as targets for benzofuran derivatives.[5][13]
Caption: Mechanism of action of benzofuran-based anticancer agents.
3. Induction of Apoptosis:
Ultimately, the cytotoxic effects of many benzofuran derivatives converge on the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often as a consequence of cell cycle arrest and the disruption of critical cellular processes.[14][15]
Quantitative Data and Structure-Activity Relationships (SAR)
The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the IC₅₀ values for representative brominated and other substituted benzofuran derivatives, highlighting the impact of structural modifications on their cytotoxic activity.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromomethyl-benzofuran | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | K562 (Leukemia) | ~20-85 | [14][16] |
| HeLa (Cervical) | ~20-85 | [14][16] | ||
| MOLT-4 (Leukemia) | ~20-85 | [14][16] | ||
| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [10] |
| HCT-116 (Colon) | 5.20 | [10] | ||
| HT-29 (Colon) | 9.13 | [10] | ||
| HeLa (Cervical) | 11.09 | [10] | ||
| Benzofuran-Oxadiazole Hybrid | Bromo derivative 14c | HCT116 (Colon) | 3.27 | [3] |
| Benzofuran-based CDK2 Inhibitor | Derivative 9h (IC₅₀ for CDK2 inhibition) | - | 0.0409 | [9] |
| Derivative 11d (IC₅₀ for CDK2 inhibition) | - | 0.0417 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of a halogen, particularly bromine, on a methyl or acetyl substituent of the benzofuran ring has been shown to enhance cytotoxic activity.[4][16] This is likely due to the formation of halogen bonds with the biological target, which can increase binding affinity.[16]
-
Substitution at Position 3: The introduction of an amido group at the 3-position of the benzofuran ring has yielded compounds with potent antiproliferative activity, particularly when linked to a 3,4,5-trimethoxyphenyl moiety, which is a key pharmacophore in many tubulin inhibitors.[10]
-
Hybrid Molecules: The fusion of the benzofuran scaffold with other heterocyclic rings, such as oxadiazole or piperazine, has proven to be a successful strategy for developing potent and selective anticancer agents.[3][9]
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of novel anticancer agents. Its reactive bromomethyl group allows for the straightforward incorporation of the benzofuran scaffold into a diverse range of molecular architectures, leading to compounds that can target multiple hallmarks of cancer. The demonstrated efficacy of benzofuran derivatives as inhibitors of tubulin polymerization and protein kinases underscores the potential of this chemical class in oncology drug discovery.
Future research should focus on the synthesis of novel derivatives of this compound and the exploration of their therapeutic potential against a broader range of cancer types. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for the translation of these promising compounds into clinical candidates.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-DIHYDRO-1-BENZOFURAN-5-YLMETHANOL synthesis - chemicalbook [chemicalbook.com]
- 11. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 15. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oldsciparks.lbp.world [oldsciparks.lbp.world]
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents Utilizing 5-(Bromomethyl)benzofuran
Introduction: The Benzofuran Scaffold and the Strategic Role of 5-(Bromomethyl)benzofuran in Anti-Inflammatory Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The inherent anti-inflammatory potential of benzofuran derivatives has made them a focal point in medicinal chemistry for the development of novel therapeutics.[2][5] These compounds often exert their effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and interference with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of This compound as a versatile building block in the synthesis of potent anti-inflammatory agents. The bromomethyl group at the 5-position of the benzofuran ring serves as a highly reactive electrophilic handle, enabling the facile covalent linkage of the benzofuran moiety to a variety of pharmacophores through nucleophilic substitution reactions. This approach allows for the creation of novel hybrid molecules that can exhibit enhanced anti-inflammatory activity and improved pharmacological profiles.
Rationale for Employing this compound: A Gateway to Novel Chemical Space
The primary advantage of using this compound as a synthetic intermediate lies in its ability to readily undergo alkylation reactions with a broad range of nucleophiles, including phenols, amines, and thiols. This reactivity allows for the strategic combination of the benzofuran scaffold with known anti-inflammatory drugs or other biologically active molecules, leading to the generation of novel chemical entities with potentially synergistic or enhanced therapeutic effects. This molecular hybridization strategy has been successfully employed to create potent anti-inflammatory agents.[6][7][8]
General Synthetic Strategy: Nucleophilic Alkylation with this compound
The core synthetic transformation involves the reaction of this compound with a nucleophilic substrate (Nu-H), typically in the presence of a non-nucleophilic base to facilitate the deprotonation of the nucleophile. This general reaction is depicted in the workflow below.
References
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-(Bromomethyl)benzofuran Derivatives
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Consequently, the development of efficient synthetic routes to functionalized benzofurans is a key focus in medicinal chemistry and drug discovery.[5][7]
Among these, 5-(Bromomethyl)benzofuran stands out as a particularly valuable synthetic intermediate. The bromomethyl group at the 5-position serves as a highly reactive electrophilic handle, enabling the facile introduction of the benzofuran moiety into more complex molecular architectures through nucleophilic substitution reactions. This makes it a crucial building block for creating libraries of novel compounds for biological screening.[8]
This application note provides a detailed, three-step synthetic protocol for the preparation of this compound, starting from the commercially available 5-Bromobenzofuran. We will delve into the causality behind experimental choices, provide step-by-step procedures, and offer insights into potential challenges and troubleshooting.
Overall Synthetic Workflow
The synthesis is designed as a robust and scalable three-step sequence. The workflow begins with the conversion of 5-bromobenzofuran into the corresponding aldehyde via a Grignard reaction. This is followed by a selective reduction of the aldehyde to a primary alcohol, which is subsequently converted to the target bromomethyl derivative.
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzofuran-5-carbaldehyde (2)
This step utilizes a Grignard reaction, a classic and powerful method for carbon-carbon bond formation. 5-Bromobenzofuran is converted into a highly nucleophilic organomagnesium species, which then attacks the electrophilic carbonyl carbon of N,N-Dimethylformamide (DMF) to yield the aldehyde after acidic workup.
Materials and Reagents:
-
5-Bromobenzofuran (1)
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure: [9]
-
Initiation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add Mg turnings (1.5 eq) and a single crystal of I₂.
-
Grignard Formation: Add a small portion of a solution of 5-bromobenzofuran (1.0 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the Grignard reaction. Once initiated, add the remaining 5-bromobenzofuran solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Add anhydrous DMF (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Workup: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Cool the mixture to 0°C and carefully acidify with 3N HCl to pH ~2. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield benzofuran-5-carbaldehyde (2) as a solid.
Causality and Expertise:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.
-
Initiation: The iodine crystal acts as an activator by reacting with the magnesium surface to expose a fresh, reactive surface for the reaction with the aryl bromide.
-
Temperature Control: The formylation reaction is exothermic. Adding DMF at low temperatures (-40°C) is crucial to prevent side reactions, such as the Grignard reagent attacking the newly formed aldehyde product.
Protocol 2: Synthesis of (Benzofuran-5-yl)methanol (3)
This protocol involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for aldehydes and ketones, leaving other potentially sensitive functional groups untouched.
Materials and Reagents:
-
Benzofuran-5-carbaldehyde (2)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve benzofuran-5-carbaldehyde (2) (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C to decompose the excess NaBH₄.
-
Extraction: Remove most of the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Evaporate the solvent to yield (benzofuran-5-yl)methanol (3), which is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.
Causality and Expertise:
-
Reagent Choice: NaBH₄ is a cost-effective and safe-to-handle reducing agent. It is selective for the aldehyde carbonyl and will not reduce the aromatic furan ring.
-
Portion-wise Addition: Adding NaBH₄ in portions helps to control the reaction rate and the evolution of hydrogen gas that occurs during the reaction and quenching steps.
Protocol 3: Synthesis of this compound (4)
In the final step, the primary alcohol is converted to the corresponding alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding via an Sₙ2 mechanism.
Materials and Reagents:
-
(Benzofuran-5-yl)methanol (3)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve (benzofuran-5-yl)methanol (3) (1.0 eq) in anhydrous DCM in a flame-dried flask. Cool the solution to 0°C.
-
Bromination: Add PBr₃ (0.4 eq) dropwise to the stirred solution. A slight excess is used to ensure complete conversion. Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Carefully wash with cold water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Extraction: Separate the organic layer, and dry it over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel chromatography to afford pure this compound (4).
Causality and Expertise:
-
Reagent Choice: PBr₃ is a classic and reliable reagent for converting primary and secondary alcohols to alkyl bromides. The reaction is generally clean and proceeds with good yield.
-
Stoichiometry: Theoretically, one mole of PBr₃ can react with three moles of alcohol. Using a slight excess (e.g., 0.4 eq) ensures the reaction goes to completion without using a large, wasteful excess.
-
Aqueous Workup: The careful washing steps are critical for removing inorganic phosphorus byproducts and unreacted PBr₃, which would otherwise complicate purification.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | 5-Bromobenzofuran (1) | Mg, DMF | THF | -40°C to RT | 50-60%[9] |
| 2 | Benzofuran-5-carbaldehyde (2) | NaBH₄ | Methanol | 0°C | >90% |
| 3 | (Benzofuran-5-yl)methanol (3) | PBr₃ | CH₂Cl₂ | 0°C | 75-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Grignard reaction fails to initiate. | Wet glassware/solvents; inactive Mg surface. | Ensure all glassware is flame-dried under vacuum. Use freshly opened anhydrous solvents. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. |
| Step 1: Low yield of aldehyde (2). | Grignard reagent quenched; side reactions. | Re-check for anhydrous conditions. Ensure the temperature during DMF addition is kept low (<-40°C). |
| Step 2: Incomplete reduction of aldehyde (2). | Insufficient NaBH₄; short reaction time. | Use a slight excess of NaBH₄ (1.1-1.2 eq). Monitor the reaction by TLC and allow it to proceed until all starting material is consumed. |
| Step 3: Low yield of bromide (4). | Incomplete reaction; decomposition of product. | Ensure PBr₃ is of good quality. Maintain 0°C during the reaction. Avoid prolonged reaction times or elevated temperatures, as the product can be unstable. Use a prompt and cold aqueous workup. |
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. bepls.com [bepls.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 9. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-(Bromomethyl)benzofuran in the Synthesis of Novel Antimicrobial Agents
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The benzofuran core, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in naturally occurring compounds with a wide array of biological activities has spurred extensive research into the synthesis and development of novel benzofuran derivatives.[1][3] These derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and, most notably, antimicrobial activities.[4][5] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[6] Benzofuran-based compounds have emerged as a promising class of antimicrobials, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]
Structure-activity relationship (SAR) studies have revealed that the biological activity of benzofuran derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system.[5] Halogenated benzofurans, in particular, have garnered considerable interest due to their enhanced antimicrobial potency. This document provides detailed application notes and protocols for the use of a key, highly reactive intermediate, 5-(Bromomethyl)benzofuran , in the rational design and synthesis of a diverse library of potential antimicrobial agents. The bromomethyl group at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a wide variety of functional groups through nucleophilic substitution reactions, thereby enabling a systematic exploration of the chemical space around the benzofuran scaffold to identify novel and potent antimicrobial candidates.
Section 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 5-bromobenzofuran. The overall synthetic strategy involves the formation of benzofuran-5-carbaldehyde, followed by reduction to the corresponding alcohol, and subsequent bromination to yield the target intermediate.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Protocol 1.1: Synthesis of Benzofuran-5-carbaldehyde
This protocol is adapted from a standard method for the formylation of aryl halides via a Grignard reaction.[7]
-
Materials:
-
5-Bromobenzofuran (1 equivalent)
-
Magnesium turnings (1.5 equivalents)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 5-bromobenzofuran in anhydrous THF to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining 5-bromobenzofuran solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 2 hours.
-
Cool the reaction mixture to -40°C in a dry ice/acetone bath.
-
Slowly add anhydrous DMF dropwise, maintaining the temperature below -30°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0°C and quench the reaction by the slow addition of 3M HCl until the pH is approximately 2. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzofuran-5-carbaldehyde.
-
Protocol 1.2: Synthesis of (Benzofuran-5-yl)methanol
This protocol describes the reduction of the aldehyde to the corresponding benzylic alcohol.
-
Materials:
-
Benzofuran-5-carbaldehyde (1 equivalent)
-
Sodium borohydride (NaBH4) (1.5 equivalents)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve benzofuran-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (benzofuran-5-yl)methanol.
-
Protocol 1.3: Synthesis of this compound
This protocol details the conversion of the benzylic alcohol to the target benzylic bromide using phosphorus tribromide.[8]
-
Materials:
-
(Benzofuran-5-yl)methanol (1 equivalent)
-
Phosphorus tribromide (PBr3) (0.5 equivalents)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (benzofuran-5-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring the mixture over ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. This intermediate is often used immediately in the next step due to its reactivity.
-
Section 2: Development of Antimicrobial Agents via Nucleophilic Substitution
The highly reactive nature of the benzylic bromide in this compound makes it an excellent electrophile for reaction with a variety of nucleophiles. This allows for the creation of a diverse library of compounds with different physicochemical properties, which is crucial for exploring structure-activity relationships.
General Reaction Scheme
Caption: General scheme for derivatization of this compound.
Protocol for Library Synthesis
The following are generalized protocols for the synthesis of amine, ether, and thioether derivatives. These reactions should be carried out in a fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of Benzofuran-5-yl-methylamines
-
Rationale: The introduction of amino groups can enhance the water solubility and potential for hydrogen bonding of the final compounds, which can be critical for antimicrobial activity. This protocol is based on standard N-alkylation procedures.[9][10]
-
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2 equivalents)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Add a solution of this compound in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (40-60°C) for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2.2: Synthesis of Benzofuran-5-yl-methyl Ethers
-
Rationale: Ether linkages can modulate the lipophilicity of the molecules, which can affect their ability to penetrate microbial cell membranes. This protocol is based on the Williamson ether synthesis.[11][12]
-
Materials:
-
This compound (1 equivalent)
-
Phenol or alcohol (1.2 equivalents)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 equivalents)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the phenol or alcohol in the chosen solvent.
-
Add the base and stir for 30 minutes at room temperature.
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70°C for 8-16 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with 1M NaOH solution and brine.
-
Dry, concentrate, and purify as described in Protocol 2.1.
-
Protocol 2.3: Synthesis of Benzofuran-5-yl-methyl Thioethers
-
Rationale: Sulfur-containing compounds are known to have a wide range of biological activities. The introduction of a thioether linkage can significantly impact the electronic and steric properties of the molecule.[1][13]
-
Materials:
-
This compound (1 equivalent)
-
Thiol (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol and potassium carbonate in the chosen solvent.
-
Add a solution of this compound in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify as described in Protocol 2.1.
-
Section 3: Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard parameters used to quantify the in vitro efficacy of antimicrobial agents.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocols for MIC and MBC Determination
The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
-
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Preparation of Compound Dilutions: Prepare stock solutions of the synthesized compounds and control drugs in DMSO. Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.
-
Spot-plate or spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated to facilitate comparison and the elucidation of structure-activity relationships.
Table 1: Hypothetical Antimicrobial Activity of 5-(Substituted-methyl)benzofuran Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |
| BF-NH-1 | -NH-Cyclohexyl | 16 | 64 | 32 |
| BF-NH-2 | -NH-Morpholine | 8 | 32 | 16 |
| BF-O-1 | -O-Phenyl | 32 | >128 | 64 |
| BF-O-2 | -O-(4-chlorophenyl) | 8 | 16 | 16 |
| BF-S-1 | -S-Phenyl | 16 | 32 | 32 |
| BF-S-2 | -S-(4-methoxyphenyl) | 32 | 64 | >64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 2 |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for Creating Compound Libraries Using 5-(Bromomethyl)benzofuran for Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in the landscape of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its status as a "privileged structure" in drug discovery.[3][4] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7] This diverse bioactivity has fueled extensive research into the design and synthesis of novel benzofuran-based compound libraries to explore new therapeutic avenues.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 5-(Bromomethyl)benzofuran , for the efficient construction of diverse compound libraries. The inherent reactivity of the bromomethyl group at the 5-position offers a versatile handle for introducing a wide range of chemical functionalities through various synthetic transformations.
Core Rationale: this compound as a Versatile Starting Material
The strategic choice of this compound as a starting material is predicated on its dual reactive sites. The primary site of reactivity is the benzylic bromide, which is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a plethora of nitrogen, oxygen, and sulfur-containing moieties.[10][11][12] Secondly, the benzofuran core itself can be further functionalized, although this application note will primarily focus on leveraging the reactivity of the bromomethyl group. This dual potential for diversification makes this compound an ideal starting point for generating libraries of compounds with significant structural and functional diversity.
dot graph TD { A[this compound] --> B{Diversification Strategies}; B --> C[Nucleophilic Substitution]; B --> D[Palladium-Catalyzed Cross-Coupling (from 5-Bromobenzofuran)]; C --> E[N-Alkylation]; C --> F[O-Alkylation]; C --> G[S-Alkylation]; D --> H[Suzuki Coupling]; D --> I[Sonogashira Coupling]; } node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D, E, F, G, H, I; edge[color="#4285F4"];
Caption: Workflow for Library Diversification from this compound.
Part 1: Library Synthesis via Nucleophilic Substitution
The most direct approach to diversify this compound is through nucleophilic substitution at the benzylic position. This reaction is typically efficient and proceeds under mild conditions, making it highly amenable to parallel synthesis and library generation.
N-Alkylation: Synthesis of 5-(Aminomethyl)benzofuran Derivatives
The introduction of amine functionalities is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and basicity, and to introduce key hydrogen bonding interactions with biological targets.[13]
Protocol 1: General Procedure for N-Alkylation of Amines with this compound
-
Reaction Setup: In a clean, dry reaction vial, dissolve the desired primary or secondary amine (1.2 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents), to the solution.
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-(aminomethyl)benzofuran derivative.
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 25 | 6 | 85-95 |
| 2 | Morpholine | K₂CO₃ | Acetonitrile | 60 | 4 | 90-98 |
| 3 | N-Methylpiperazine | DIPEA | DMF | 50 | 8 | 80-90 |
| 4 | Aniline | K₂CO₃ | DMF | 70 | 12 | 65-75 |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen for their ability to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
Base: A base is required to neutralize the HBr formed during the reaction and, in the case of primary amines, to prevent the formation of the corresponding ammonium salt, which is a poor nucleophile. Non-nucleophilic bases like K₂CO₃ and DIPEA are used to avoid competing with the desired amine nucleophile.
-
Temperature: The reaction is often initiated at room temperature. Gentle heating can be applied to increase the reaction rate, especially for less reactive amines.
O-Alkylation: Synthesis of 5-(Phenoxymethyl)benzofuran and Related Ethers
The formation of ether linkages is another valuable strategy for library diversification, allowing for the introduction of aryl or alkyl ether moieties.[14][15]
Protocol 2: General Procedure for O-Alkylation of Phenols with this compound
-
Reaction Setup: To a solution of the desired phenol (1.1 equivalents) in a polar aprotic solvent such as DMF or acetone (0.5 M), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at 50-80 °C for 6-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with 1 M NaOH solution and then brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the target ether.
| Entry | Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | 60 | 8 | 80-90 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 50 | 10 | 85-95 |
| 3 | 3-Nitrophenol | Cs₂CO₃ | DMF | 70 | 12 | 70-80 |
| 4 | 2-Naphthol | K₂CO₃ | Acetone | 60 | 6 | 88-96 |
S-Alkylation: Synthesis of 5-(Thiophenoxymethyl)benzofuran and Related Thioethers
Thioethers are important functional groups in medicinal chemistry, often contributing to improved metabolic stability and unique binding interactions.[11][16][17]
Protocol 3: General Procedure for S-Alkylation of Thiols with this compound
-
Reaction Setup: Dissolve the desired thiol (1.1 equivalents) in a polar aprotic solvent like DMF or THF (0.5 M).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents, handle with care) to the solution and stir for 20-30 minutes at 0 °C to room temperature to form the thiolate.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
| Entry | Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 25 | 3 | 90-98 |
| 2 | 4-Chlorothiophenol | K₂CO₃ | THF | 25 | 4 | 85-95 |
| 3 | Benzyl mercaptan | NaH | THF | 0-25 | 2 | 92-99 |
| 4 | Cyclohexanethiol | K₂CO₃ | DMF | 25 | 5 | 88-94 |
Part 2: Library Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, the bromine atom on the benzene ring of a 5-bromobenzofuran precursor (which can be synthesized from 5-bromosalicylaldehyde) can be utilized in palladium-catalyzed cross-coupling reactions.[18][19] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
dot graph TD { A[5-Bromobenzofuran Derivative] --> B{Palladium-Catalyzed Cross-Coupling}; B --> C[Suzuki Coupling]; B --> D[Sonogashira Coupling]; C --> E[Arylboronic Acid]; D --> F[Terminal Alkyne]; E --> G[5-Arylbenzofuran]; F --> H[5-Alkynylbenzofuran]; } node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D, E, F, G, H; edge[color="#34A853"];
Caption: Palladium-Catalyzed Diversification of the Benzofuran Core.
Suzuki Coupling: Synthesis of 5-Arylbenzofuran Derivatives
The Suzuki coupling reaction is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[14][20]
Protocol 4: General Procedure for Suzuki Coupling of 5-Bromobenzofuran Derivatives
-
Reaction Setup: In a Schlenk tube, combine the 5-bromobenzofuran derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-92 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 75-88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 16 | 60-75 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 70-85 |
Sonogashira Coupling: Synthesis of 5-Alkynylbenzofuran Derivatives
The Sonogashira coupling introduces an alkyne moiety, which can serve as a handle for further transformations (e.g., click chemistry) or as a key structural element in its own right.[4][21][22]
Protocol 5: General Procedure for Sonogashira Coupling of 5-Bromobenzofuran Derivatives
-
Reaction Setup: To a Schlenk flask, add the 5-bromobenzofuran derivative (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine (Et₃N) or DIPEA, 2.0-3.0 equivalents) and the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-18 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | DIPEA | DMF | 50 | 10 | 78-88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 25 | 4 | 90-99 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 60 | 12 | 65-75 |
Part 3: Structure-Activity Relationship (SAR) Insights
The diversification of the this compound scaffold has led to the discovery of potent bioactive molecules, particularly in the area of kinase inhibition and GPCR modulation.[23][24][25]
-
Kinase Inhibitors: Libraries of 3-(piperazinylmethyl)benzofuran derivatives have been synthesized and evaluated as CDK2 inhibitors.[24] SAR studies revealed that the nature of the substituent on the piperazine ring and the linker to other aromatic moieties significantly impacts inhibitory potency.[8][23] For instance, certain thiosemicarbazide and semicarbazide derivatives have shown potent CDK2 inhibitory activity in the nanomolar range.[24]
-
GPCR Ligands: 5-Amino- and 5-(aminomethyl)benzofuran derivatives have been explored as histamine H₃ receptor antagonists.[13] The SAR in this series indicates that the nature of the amine at the 5-position and the substituents on the benzofuran ring are critical for high-affinity binding.
-
Anticancer Activity: The introduction of various heterocyclic moieties at the 5-position has been shown to influence the anticancer activity of benzofuran derivatives.[2][26] For example, the presence of a halogen atom or an electron-withdrawing group on the substituent at the 5-position can enhance cytotoxicity against various cancer cell lines.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries for drug discovery. The straightforward and efficient protocols for nucleophilic substitution and the potential for further elaboration via palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful toolkit to explore the chemical space around the privileged benzofuran scaffold. The insights gained from the biological evaluation of these libraries will continue to drive the development of novel therapeutics targeting a wide range of diseases.
References
- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pjps.pk [pjps.pk]
- 15. Base catalyzed 0- and C-alkylation of phenols with dihaloalkanes : new synthetic routes to heterocylics | ScholarWorks [scholarworks.calstate.edu]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. benchchem.com [benchchem.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 24. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Benzofuran-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for the creation of benzofuran-based enzyme inhibitors. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the rationale behind the chosen methodologies, ensuring both scientific integrity and practical applicability in a drug discovery context.
Introduction: The Benzofuran Scaffold in Enzyme Inhibition
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with the active sites of enzymes.[2] This has led to the development of numerous benzofuran derivatives with a wide range of biological activities, including potent and selective enzyme inhibitors.[2]
Notably, benzofuran-based compounds have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently implicated in the pathogenesis of cancer and other diseases.[3] For example, derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been developed as anti-angiogenic agents for cancer therapy.[3][4] The modular nature of benzofuran synthesis allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.
This guide will focus on a robust and versatile synthetic approach for the preparation of a library of 2,3-disubstituted benzofurans, culminating in a detailed protocol for a representative enzyme inhibitor. The chosen strategy involves a sequence of palladium-catalyzed cross-coupling reactions, highlighting the power of modern synthetic organic chemistry in the generation of novel therapeutic agents.
Strategic Approach: A Modular Synthesis of Benzofuran Inhibitors
A highly effective and modular strategy for the synthesis of diverse benzofuran-based enzyme inhibitors involves a three-stage process:
-
Sonogashira Coupling: Formation of a key alkyne intermediate through the palladium- and copper-catalyzed coupling of a substituted 2-iodophenol with a terminal alkyne.[5][6]
-
Intramolecular Cyclization: Subsequent base- or metal-mediated cyclization of the alkyne intermediate to construct the core benzofuran scaffold.
-
Suzuki Coupling: Further functionalization of the benzofuran core via a palladium-catalyzed Suzuki cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents.[7]
This approach offers significant advantages in a drug discovery setting:
-
Versatility: A wide range of commercially available starting materials can be employed in each step, allowing for the rapid generation of a diverse library of analogues for SAR studies.
-
Efficiency: The use of powerful palladium-catalyzed cross-coupling reactions often leads to high yields and good functional group tolerance.
-
Convergent Synthesis: The key fragments of the final molecule are synthesized separately and then combined, which is often more efficient than a linear synthesis.
Below is a graphical representation of this synthetic workflow:
Figure 1: A modular three-stage workflow for the synthesis of benzofuran-based enzyme inhibitors.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 2,3-disubstituted benzofuran enzyme inhibitor. The chosen target molecule exemplifies the application of the modular synthetic strategy outlined above.
Stage 1: Sonogashira Coupling for the Synthesis of 2-((4-Bromophenyl)ethynyl)phenol
This protocol describes the synthesis of a key intermediate, 2-((4-bromophenyl)ethynyl)phenol, via a Sonogashira coupling reaction between 2-iodophenol and 4-bromo-1-ethynylbenzene.
Reaction Scheme:
Figure 2: Sonogashira coupling of 2-iodophenol and 4-bromo-1-ethynylbenzene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Iodophenol | 219.99 | 1.10 g | 5.0 |
| 4-Bromo-1-ethynylbenzene | 181.02 | 0.996 g | 5.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 175 mg | 0.25 |
| Copper(I) iodide (CuI) | 190.45 | 48 mg | 0.25 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenol (1.10 g, 5.0 mmol), 4-bromo-1-ethynylbenzene (0.996 g, 5.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous tetrahydrofuran (50 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (4:1) as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 2-((4-bromophenyl)ethynyl)phenol as a pale yellow solid.
Expected Yield: ~80-90%
Stage 2: Intramolecular Cyclization to Form 2-(4-Bromophenyl)benzofuran
This protocol describes the base-mediated intramolecular cyclization of 2-((4-bromophenyl)ethynyl)phenol to form the benzofuran core.
Reaction Scheme:
Figure 3: Intramolecular cyclization to form the benzofuran core.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-((4-Bromophenyl)ethynyl)phenol | 273.11 | 1.09 g | 4.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.10 g | 8.0 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-((4-bromophenyl)ethynyl)phenol (1.09 g, 4.0 mmol) and potassium carbonate (1.10 g, 8.0 mmol).
-
Add N,N-dimethylformamide (40 mL) and stir the mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate, 9:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-(4-bromophenyl)benzofuran, is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethanol.
Expected Yield: >95%
Characterization Data for 2-(4-Bromophenyl)benzofuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 7.6 Hz, 1H), 7.48 (d, J = 8.0 Hz, 1H), 7.30-7.22 (m, 2H), 6.99 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.9, 154.9, 129.8, 129.4, 128.9, 126.8, 125.1, 123.1, 122.3, 121.2, 111.4, 102.0.
Stage 3: Suzuki Coupling for the Synthesis of 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran
This protocol describes the final diversification step, a Suzuki cross-coupling reaction between 2-(4-bromophenyl)benzofuran and 4-methoxyphenylboronic acid, to yield a representative enzyme inhibitor.
Reaction Scheme:
Figure 4: Suzuki coupling for the synthesis of the final inhibitor.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(4-Bromophenyl)benzofuran | 273.11 | 819 mg | 3.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 547 mg | 3.6 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 173 mg | 0.15 |
| Potassium carbonate (K₂CO₃) | 138.21 | 829 mg | 6.0 |
| 1,2-Dimethoxyethane (DME) | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(4-bromophenyl)benzofuran (819 mg, 3.0 mmol), 4-methoxyphenylboronic acid (547 mg, 3.6 mmol), and potassium carbonate (829 mg, 6.0 mmol) in a mixture of 1,2-dimethoxyethane (30 mL) and water (10 mL).
-
Bubble argon through the solution for 20 minutes to degas.
-
Add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC (hexane/ethyl acetate, 4:1).
-
After completion, cool the mixture to room temperature and add water (30 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate, 9:1) to yield 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran as a white solid.
Expected Yield: ~85-95%
Characterization Data for 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 7.56 (d, J = 7.6 Hz, 1H), 7.49 (d, J = 8.0 Hz, 1H), 7.31-7.23 (m, 2H), 7.08 (s, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.6, 156.3, 155.0, 140.5, 132.9, 129.3, 128.9, 128.3, 127.1, 125.6, 124.9, 123.0, 121.1, 114.4, 111.3, 101.4, 55.4.
-
HRMS (ESI): Calculated for C₂₁H₁₆O₂ [M+H]⁺: 301.1223; Found: 301.1225.
Data Summary and Enzyme Inhibition
The synthetic protocols described above can be readily adapted to generate a wide array of benzofuran derivatives for screening as enzyme inhibitors. By varying the terminal alkyne in Stage 1 and the arylboronic acid in Stage 3, a diverse chemical space can be explored.
The inhibitory activity of the synthesized compounds should be evaluated against the target enzyme using appropriate biochemical assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Representative Benzofuran-Based VEGFR-2 Inhibitors and their Activities
| Compound ID | R¹ (from Alkyne) | R² (from Boronic Acid) | VEGFR-2 IC₅₀ (µM) |
| 1 | 4-Bromophenyl | 4-Methoxyphenyl | 0.085 |
| 2 | 4-Chlorophenyl | 4-Hydroxyphenyl | 0.120 |
| 3 | Phenyl | 3,4-Dimethoxyphenyl | 0.250 |
| 4 | 4-Fluorophenyl | 4-(Trifluoromethyl)phenyl | 0.050 |
Data is illustrative and based on reported activities for similar compounds.[3][4]
Conclusion and Future Directions
The synthetic strategies and detailed protocols presented in this guide provide a robust framework for the generation of novel benzofuran-based enzyme inhibitors. The modular nature of the palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future work in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, such as C-H activation and flow chemistry approaches. Furthermore, the continued exploration of the vast chemical space accessible through the benzofuran scaffold is expected to yield new and potent inhibitors for a range of therapeutic targets.
References
- 1. rsc.org [rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side products in 5-(Bromomethyl)benzofuran synthesis and their avoidance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)benzofuran. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the common challenges associated with this synthesis, ensuring both accuracy and efficiency in your research.
Benzofuran derivatives are significant structural motifs in many biologically active compounds, making the reliable synthesis of key intermediates like this compound crucial for drug discovery and development.[1][2][3] This guide will focus on the prevalent synthetic method, the radical bromination of 5-methylbenzofuran, and provide strategies to mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed method is the benzylic bromination of 5-methylbenzofuran using N-bromosuccinimide (NBS) as the bromine source.[4] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux or photochemical conditions.[4][5] The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the formation of a resonance-stabilized benzylic radical.[6][7] This radical then reacts with a bromine source to yield the desired product.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
Several side products can diminish the yield and purity of this compound. The most common include:
-
5-(Dibromomethyl)benzofuran: This results from the over-bromination of the desired product.
-
Ring-brominated isomers: Electrophilic aromatic substitution can lead to bromination on the benzofuran ring, particularly at the 2- and 3-positions.
-
Unreacted 5-methylbenzofuran: Incomplete reaction will leave the starting material in the final mixture.
-
5-(Hydroxymethyl)benzofuran: Hydrolysis of the product can occur if water is present during the reaction or workup.
-
Polymeric materials: Undesired polymerization can be a competing side reaction.
Q3: How can I minimize the formation of the dibrominated side product?
The formation of 5-(Dibromomethyl)benzofuran is a common issue and can be controlled by carefully managing the reaction stoichiometry and conditions.[8]
-
Stoichiometry: Use of a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often optimal.[5] A large excess will significantly increase the likelihood of dibromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.[9]
-
Temperature Control: In some cases, running the reaction at a lower temperature can improve selectivity for the mono-brominated product.[5]
Q4: What causes ring bromination and how can it be avoided?
Ring bromination occurs via an electrophilic aromatic substitution pathway, which can compete with the desired radical substitution. The benzofuran ring is electron-rich and susceptible to electrophilic attack.
-
Solvent Choice: The choice of solvent plays a critical role. Non-polar solvents like carbon tetrachloride (CCl₄) favor the radical pathway. In contrast, polar solvents can promote the ionic, electrophilic bromination pathway.[10] Acetonitrile has been shown to be a good alternative to hazardous chlorinated solvents and can still favor benzylic bromination under the right conditions.[5]
-
Exclusion of Light and Acid: Electrophilic bromination can be initiated by light and acidic conditions. Conducting the reaction in the dark (if using a chemical initiator) and ensuring the absence of acid can help suppress this side reaction.
-
NBS Purity: Ensure the NBS used is pure and free of bromine (Br₂), which can readily participate in electrophilic aromatic substitution.
Q5: How should I purify the final product?
Purification of this compound typically involves column chromatography on silica gel.[9] A gradient elution system using a mixture of non-polar and slightly polar solvents, such as hexanes and ethyl acetate, is commonly effective in separating the desired product from the starting material and side products. Recrystallization can also be a viable method for purification if a suitable solvent system is found.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inactive radical initiator. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors. | 1. Use a fresh batch of AIBN or BPO. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure all glassware is clean and solvents are free of impurities. |
| High percentage of dibrominated product | 1. Excess NBS used. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a maximum of 1.1 equivalents of NBS.[5] 2. Stop the reaction as soon as the starting material is consumed. 3. Consider running the reaction at a lower temperature for a longer duration.[5] |
| Significant amount of ring bromination | 1. Use of a polar solvent. 2. Presence of Br₂ in the NBS. 3. Acidic reaction conditions. | 1. Use a non-polar solvent like CCl₄.[10] 2. Recrystallize NBS from water before use. 3. Add a small amount of a non-nucleophilic base like calcium carbonate. |
| Formation of 5-(Hydroxymethyl)benzofuran | 1. Presence of water in the reaction mixture. 2. Hydrolysis during workup. | 1. Use anhydrous solvents and dry glassware. 2. Perform the aqueous workup at low temperatures and minimize contact time. |
| Product decomposes during purification | 1. This compound can be unstable. 2. Prolonged exposure to silica gel. | 1. Store the crude product at low temperatures before purification. 2. Perform column chromatography quickly and consider using deactivated silica gel. |
Experimental Protocols & Visualizations
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: To a solution of 5-methylbenzofuran (1.0 eq.) in a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the formation of common side products.
Caption: Desired and competing reaction pathways in the synthesis of this compound.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 9. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 5-(Bromomethyl)benzofuran and its Derivatives
Welcome to the technical support center for the purification of 5-(Bromomethyl)benzofuran and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The reactivity of the bromomethyl group and the inherent properties of the benzofuran scaffold can present unique challenges. This resource is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the purification of this compound and its analogs.
Q1: What are the primary stability concerns for this compound during purification?
A1: this compound is susceptible to degradation through several pathways. The benzylic bromide is highly reactive and can undergo hydrolysis if exposed to water, leading to the formation of the corresponding alcohol, 5-(hydroxymethyl)benzofuran. It is also a lachrymator, meaning it can react with moisture on mucous membranes, so it must be handled with appropriate personal protective equipment in a well-ventilated fume hood[1]. Additionally, benzofurans can be sensitive to strong acids and may polymerize under certain conditions[2]. Prolonged exposure to heat can also lead to decomposition. Therefore, purification methods should be chosen to minimize exposure to water, strong acids or bases, and excessive heat.
Q2: What are the most common purification techniques for this compound and its derivatives?
A2: The two most prevalent and effective purification techniques for these compounds are flash column chromatography and recrystallization[3][4].
-
Flash column chromatography on silica gel is highly effective for separating the target compound from reaction byproducts and unreacted starting materials[5][6][7].
-
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified[4][8][9].
The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How do I choose an appropriate solvent system for flash column chromatography?
A3: An appropriate solvent system for flash chromatography should provide good separation between your target compound and any impurities, with a target retention factor (Rf) of approximately 0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate[6]. For benzofuran derivatives, non-polar to moderately polar solvent systems are typically employed. Common choices include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes[5][6]. Given the reactivity of the bromomethyl group, it is crucial to use anhydrous solvents to prevent hydrolysis on the silica gel column.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a powerful tool, but it can present challenges. This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Q4: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Degradation on silica gel is a common issue with sensitive compounds. Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Silica gel is acidic and can promote the degradation of acid-sensitive compounds. You can neutralize the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the column solvent before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different, so you will need to re-screen for an appropriate solvent system.
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute the compound faster, while still achieving adequate separation[10].
-
Run the Column at a Lower Temperature: If possible, running the column in a cold room can help to slow down degradation.
Q5: I am observing poor separation between my product and a closely-related impurity. How can I improve the resolution?
A5: Improving separation requires optimizing several parameters of your chromatography setup.
-
Solvent System Optimization: The most critical factor is the solvent system. A less polar solvent system will generally provide better separation. You may need to screen several solvent mixtures to find the optimal one[6]. For example, switching from an ethyl acetate/hexane mixture to a toluene/hexane or dichloromethane/hexane mixture can alter the selectivity and improve separation.
-
Gradient Elution: Employing a shallow solvent gradient, where the polarity of the eluent is gradually increased, can significantly enhance the separation of closely eluting compounds[11].
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution. However, this will also increase the run time.
-
Sample Loading: Ensure your sample is loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column is a common cause of poor separation.
Experimental Protocol: Standard Flash Column Chromatography of this compound
-
Solvent System Selection: Develop a solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for this compound[6].
-
Column Packing: Pack a glass column with silica gel (particle size 40-63 µm) as a slurry in the initial, less polar solvent mixture[6][11].
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the column solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. Apply positive pressure to achieve a flow rate of approximately 2 inches per minute[6].
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent decomposition.
Visualization of Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting logic for flash chromatography purification.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization can yield highly pure material, but finding the right conditions can be challenging.[8]
Q6: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative.
A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[8].
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Common solvents to try for benzofuran derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane[12].
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. This typically consists of a "soluble" solvent in which the compound is very soluble and an "insoluble" solvent in which it is poorly soluble. The compound is dissolved in the hot "soluble" solvent, and the "insoluble" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly[12]. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.
Q7: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly[12].
-
Lower the Temperature of Saturation: Add a small amount of additional solvent to the hot solution to make it less saturated. This will lower the temperature at which crystallization begins.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation[8].
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
Data Presentation: Common Recrystallization Solvents
| Solvent/System | Boiling Point (°C) | Polarity | Common For |
| Ethanol | 78 | Polar | Moderately polar compounds |
| Methanol | 65 | Polar | More polar compounds |
| Ethyl Acetate | 77 | Moderately Polar | Wide range of compounds |
| Hexane | 69 | Non-polar | Non-polar compounds |
| Ethanol/Water | Varies | Varies | Adjusting polarity |
| Ethyl Acetate/Hexane | Varies | Varies | Adjusting polarity |
Visualization of the Recrystallization Process
Caption: Step-by-step workflow for a successful recrystallization.
Section 4: Safety and Handling
Q8: What are the key safety precautions when working with this compound?
A8: this compound is a lachrymator and a reactive electrophile. Strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (disposable nitrile gloves may provide sufficient protection for incidental contact, but this should be verified)[1].
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors[1].
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents[1][13][14].
-
Spill and Waste Disposal: Have a spill kit readily available. Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives
Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common challenges encountered in the lab. Benzofuran scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3][4][5] The efficient synthesis of these molecules is therefore of critical importance. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the benzofuran core?
A1: The synthesis of the benzofuran ring system primarily involves intramolecular or intermolecular cyclization reactions to form the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.[6] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most prevalent methods include:
-
Palladium-Catalyzed Reactions: These are highly versatile and widely used methods.[4] A common approach is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[4][6][7] Heck-type reactions and C-H activation/oxidation tandem reactions are also employed.[8]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for various cyclization reactions.[4][6] These can be utilized in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[1][7]
-
Acid-Catalyzed Cyclizations: Classic methods often involve the acid-catalyzed cyclization of suitable precursors. For example, the cyclization of α-phenoxyketones or acetals can be promoted by acids like polyphosphoric acid (PPA).
-
Metal-Free Cyclizations: Reagents such as hypervalent iodine can mediate the oxidative cyclization of substrates like ortho-hydroxystilbenes to form 2-arylbenzofurans.[9]
Q2: How do the electronic properties of the substrates influence the reaction outcome?
A2: The electronic nature of the substituents on your aromatic precursors significantly impacts the reaction efficiency. For palladium-catalyzed reactions involving o-iodophenols, electron-withdrawing groups on the phenyl ring can sometimes diminish the yield of the benzofuran derivatives.[1] Conversely, for reactions starting from salicylaldehydes, electron-donating groups tend to result in higher yields of the target benzofuran.[6] Understanding these electronic effects is crucial for substrate design and for anticipating potential challenges in achieving high conversion.
Troubleshooting Guide
This section addresses specific problems that you might encounter during the synthesis of benzofuran derivatives and provides actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Q: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing or giving very low yields (e.g., <5%). I am using NaHCO₃ as the base in DMF at 110°C. What is going wrong?
A: This is a common problem that can often be traced back to the choice of base and the presence of water.[6]
-
Potential Cause 1: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (like 110°C) to produce water. This in situ generation of water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly reduced yields.[6]
-
Solution 1: Switch to an Anhydrous Base. It is advisable to use an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and are widely used in these types of coupling reactions.[6][10]
-
Potential Cause 2: Catalyst Inefficiency or Deactivation. The chosen palladium catalyst, for instance, (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[6] Furthermore, "tarring" or decomposition of starting materials at high temperatures can lead to catalyst poisoning.[11]
-
Solution 2: Screen Catalysts and Additives. Consider using a more robust palladium source like Pd(PPh₃)₄. The addition of a co-catalyst, such as copper(I) iodide (CuI), can facilitate the Sonogashira coupling part of the reaction, often leading to improved results.[6]
-
Potential Cause 3: Electronic Mismatch. The electronic properties of your specific iodophenol and alkyne may not be favorable under the current reaction conditions.[6]
-
Solution 3: Modify Substrates or Re-evaluate the Synthetic Route. If your substrates contain strongly deactivating groups, you may need to explore alternative synthetic strategies or different catalytic systems that are more tolerant of those functional groups.
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Synthesis
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Incomplete Cyclization - Formation of Uncyclized Intermediates
Q: I am observing a significant amount of the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
A: The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered.[6]
-
Potential Cause: Suboptimal Reaction Conditions for Cyclization. The temperature, solvent, or base may be suitable for the Sonogashira coupling but not for the subsequent cyclization step.[6]
-
Solution: Adjust Reaction Parameters.
-
Temperature: Increasing the reaction temperature after the initial coupling may provide the necessary energy for the cyclization to occur.[6]
-
Solvent: Solvents can play a crucial role. For some intramolecular cyclizations, DMF and acetonitrile have been found to be more favorable than toluene, dichloromethane, or THF.[10]
-
Base: The choice of base is critical. For the intramolecular cyclization of 2-ynylphenols, Cs₂CO₃ has been shown to be an effective base in a transition-metal-free approach.[10]
-
Issue 3: Formation of Undesired Side Products
Q: My acid-catalyzed cyclization of an O-aryl ketoxime is producing a significant amount of an amide byproduct instead of the expected benzofuran. What is happening?
A: You are likely observing a competing Beckmann rearrangement.[12] This is a common side reaction for oximes under acidic conditions.[12]
-
Solution: Modify Acidic Conditions. To favor the desired benzofuran synthesis, you can try using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids. Lowering the reaction temperature may also help to suppress the Beckmann rearrangement.[12]
Q: My reaction mixture is turning into a dark, tar-like substance, leading to low yields and difficult purification. What is causing this and how can I prevent it?
A: The formation of resinous or tar-like materials is often due to the polymerization of starting materials or intermediates, especially under harsh reaction conditions.[11] Alkenylphenols, which are common precursors for benzofuranones, are particularly prone to polymerization in the presence of acid catalysts.[11]
-
Solution: Milder Reaction Conditions.
-
Lower Reaction Temperature: High temperatures can promote polymerization. Running the reaction at the lowest effective temperature is advisable.[11]
-
Highly Efficient Catalytic Systems: Using more efficient catalysts can allow for lower reaction temperatures and shorter reaction times, minimizing the opportunity for side reactions to occur.
-
Issue 4: Poor Regioselectivity in Cyclization Reactions
Q: My acid-catalyzed cyclization is producing a mixture of regioisomers, making purification difficult. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge when the aromatic ring has multiple potential sites for electrophilic attack.
-
Potential Cause: In acid-catalyzed cyclization of acetals, for instance, the phenyl ring can undergo nucleophilic addition at different positions, leading to a mixture of regioisomers.[13]
-
Solution 1: Substrate Design. Utilize starting materials where the substitution pattern on the aromatic ring strongly favors cyclization at a single position. Electron-donating groups will direct the electrophilic substitution to the ortho and para positions.
-
Solution 2: Catalyst Choice. In some acid-catalyzed cyclizations, the choice of the acid can influence the product ratio. Experimenting with different Lewis or Brønsted acids might improve the desired isomer ratio.
-
Solution 3: Alternative Synthetic Routes. Consider synthetic methods known for their high regioselectivity. For example, a Diels-Alder based strategy using electronically polarized coupling partners can achieve very high levels of regioselectivity.[14]
Data-Driven Optimization
To facilitate the optimization of your reaction conditions, the following tables summarize typical parameters for common benzofuran synthesis methods.
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | (PPh₃)PdCl₂[7] | Pd(OAc)₂[7] | Pd(PPh₃)₄[6] |
| Co-catalyst | CuI[7] | PCy₃[7] | CuI[6] |
| Base | Triethylamine[7] | Cs₂CO₃[7] | K₂CO₃[6] |
| Solvent | Triethylamine[7] | Toluene[7] | Acetonitrile[6] |
| Temperature | Reflux[4] | 110 °C | 70-90 °C[6] |
| Typical Substrates | o-iodophenols, terminal alkynes[7] | N-tosylhydrazones, iodobenzene-joined alkynes[7] | o-iodophenols, phenylacetylene[6] |
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis
| Parameter | Condition 1 | Condition 2 |
| Catalyst | CuI[7] | CuBr[1] |
| Base | - | Na₂CO₃[1] |
| Solvent | Deep Eutectic Solvent (ChCl:EG)[4][7] | DMSO/Water[1] |
| Temperature | 80-100 °C[4] | Not specified |
| Typical Substrates | o-hydroxy aldehydes, amines, alkynes[7] | Salicylaldehydes, amines, calcium carbide[1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely employed method for the synthesis of 2-substituted benzofurans.[4]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[4]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[4]
General Experimental Workflow for Benzofuran Synthesis
Caption: General experimental workflow for benzofuran synthesis.
Protocol 2: Copper-Catalyzed Synthesis in Deep Eutectic Solvent
This protocol offers a greener alternative for the synthesis of benzofuran derivatives.[4][7]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[4]
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).[4]
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification and Characterization
Q: What are the most common techniques for purifying substituted benzofuran isomers?
A: The most frequently employed purification techniques are:
-
Flash Column Chromatography: This is the workhorse for routine purification of diastereomers and regioisomers on a laboratory scale.[15]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations, including regioisomers that are very close in polarity and for the separation of enantiomers.[15]
-
Crystallization/Recrystallization: A powerful technique for obtaining highly pure crystalline solids. Finding the right solvent or solvent system is key.[15]
The stability of the benzofuran ring system can be influenced by pH, so it is crucial to consider the specific substituents on your derivative when choosing the pH of your aqueous washes during workup.[16]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Bromination of 5-Methylbenzofuran
Welcome to the technical support guide for the bromination of 5-methylbenzofuran. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic substitution. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and materials science, and precise control over their functionalization is paramount.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench.
Question 1: My reaction has a very low yield, or I'm recovering only my starting material. What's going wrong?
Answer: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the brominating agent, the reaction conditions, or the stability of your starting material.
-
Reagent Activity: N-Bromosuccinimide (NBS) is a common choice for this reaction. However, its quality can degrade over time. If you suspect your NBS is old or has been improperly stored, it's best to recrystallize it from water or purchase a fresh bottle. For other agents like molecular bromine (Br₂), ensure it hasn't been compromised by moisture.
-
Insufficient Activation: Benzofuran is an electron-rich heterocycle, but the reaction still requires sufficient electrophilicity. If you are using a mild brominating agent, the reaction might be too slow. Consider the following:
-
Solvent Choice: For electrophilic aromatic bromination with NBS, switching from a non-polar solvent like carbon tetrachloride (CCl₄) to a more polar solvent like acetonitrile (CH₃CN) or acetic acid can significantly accelerate the reaction by promoting the formation of the electrophilic bromine species.[3][4]
-
Temperature: Many brominations proceed well at 0 °C or room temperature. If you observe no reaction, cautiously increasing the temperature may be necessary. However, be aware that this can also lead to side products. Monitor the reaction closely using Thin-Layer Chromatography (TLC).[5]
-
Acid Catalysis: In some cases, particularly with less reactive substrates, the addition of a catalytic amount of a protic acid like sulfuric acid can enhance the rate of reaction by activating the brominating agent.[6]
-
Question 2: My NMR spectrum is complex, showing multiple products. How can I improve the regioselectivity?
Answer: The formation of multiple isomers is a classic selectivity problem. For 5-methylbenzofuran, you are dealing with two primary types of selectivity:
-
Aromatic Ring Position: Electrophilic attack on the benzofuran ring system preferentially occurs at the C2 position due to the superior stability of the resulting cationic intermediate (sigma complex), which is stabilized by the adjacent oxygen atom and the fused benzene ring.[7][8] Attack at C3 is less favorable. Bromination on the benzene ring (at C4, C6, or C7) is also possible but generally requires more forcing conditions.
-
Aromatic vs. Benzylic Position: The methyl group at C5 presents a site for radical-mediated benzylic bromination.
To favor the desired 2-bromo-5-methylbenzofuran , you must ensure your conditions are optimized for an electrophilic aromatic substitution pathway, not a radical pathway:
-
Use Electrophilic Conditions: Employ NBS in a polar solvent like acetonitrile, ethanol, or acetic acid.[3][4] Avoid non-polar solvents like CCl₄ and, critically, do not add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Avoid Light: Perform the reaction in the dark or in a flask wrapped with aluminum foil, as light can initiate radical chain reactions.[9]
-
Choose a Milder Reagent: If Br₂ is giving you over-bromination or undesired isomers, switching to NBS or Phenyltrimethylammonium tribromide (PTT) can provide a more controlled, "milder" source of electrophilic bromine.[6]
Question 3: I intended to brominate the aromatic ring, but I've isolated 5-(bromomethyl)benzofuran instead. Why did this happen?
Answer: You have inadvertently promoted a radical-mediated benzylic bromination. This is a common outcome when using NBS under the wrong conditions.[9] This pathway is favored under the following circumstances:
-
Non-Polar Solvent: Using a solvent like carbon tetrachloride (CCl₄).
-
Radical Initiator: The presence of AIBN, benzoyl peroxide, or even initiation by UV light.[10][11]
The mechanism for benzylic bromination involves the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations) to yield the product.[12] To avoid this, you must switch to the electrophilic conditions detailed in the previous question.
Question 4: My reaction worked, but I'm struggling to purify the product. The isomers are co-eluting during column chromatography.
Answer: Purification of substituted benzofuran isomers can be challenging due to their similar polarities.[13][14]
-
Optimize Chromatography:
-
Solvent System: The key is to find a solvent system that maximizes the difference in retention factor (Rf) between your product and the impurities. Systematically screen solvent systems on TLC, starting with a low-polarity eluent (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increasing the polarity.
-
Silica Gel: Ensure you are using high-quality silica gel with a consistent particle size. Sometimes, using a different type of stationary phase, like neutral alumina, can alter the elution order and improve separation.[5]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[14] You will need to screen various solvents to find one in which your desired product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[14]
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the reaction.
Question 1: What is the expected regioselectivity for the electrophilic bromination of 5-methylbenzofuran, and why?
Answer: The major product expected from the electrophilic bromination of 5-methylbenzofuran is 2-bromo-5-methylbenzofuran . The reasoning is based on the analysis of the stability of the cationic intermediates (sigma complexes) formed during the reaction.[15]
-
Attack at C2: When the electrophile (Br⁺) attacks the C2 position, the resulting positive charge is delocalized over the benzene ring and, importantly, can be stabilized by the lone pair of electrons on the adjacent oxygen atom. This forms a stable oxonium ion resonance structure.[7]
-
Attack at C3: Attack at the C3 position places the positive charge on the C2 atom. While this charge is also stabilized by the benzene ring, it does not benefit from direct resonance stabilization from the heteroatom's lone pair in the same way.
Therefore, the transition state leading to the C2-substituted product is lower in energy, making this pathway kinetically favored.[7][8]
Question 2: What is the mechanistic difference between using NBS and Br₂ for this reaction?
Answer: While both can serve as sources of electrophilic bromine, their mode of action and practical application differ.
-
Molecular Bromine (Br₂): This is a powerful brominating agent. In the presence of a Lewis acid (like FeBr₃), it forms a highly electrophilic complex that can attack the aromatic ring. For an activated ring like benzofuran, Br₂ can often react directly, polarized by the solvent or the substrate itself.[15] The high reactivity of Br₂ can sometimes lead to a lack of selectivity and the formation of di- or poly-brominated byproducts.
-
N-Bromosuccinimide (NBS): NBS is primarily a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It typically acts as a source of a low, steady concentration of Br₂ in the reaction mixture. In polar, protic solvents, NBS can be protonated, making the bromine atom more electrophilic.[3] In polar aprotic solvents, it is believed to generate a Br⁺ equivalent.[4] Its key advantage is control; by providing a low concentration of the active brominating species, it minimizes side reactions. Furthermore, as discussed previously, by changing the solvent and adding a radical initiator, NBS can be used for an entirely different reaction pathway (benzylic bromination).[9]
Question 3: Can you illustrate the general mechanism for the electrophilic bromination of 5-methylbenzofuran?
Answer: Certainly. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Mechanism of C2 bromination of 5-methylbenzofuran.
The electrophile, Br⁺, attacks the electron-rich C2 position of the furan ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[16] In a subsequent fast step, a base (which could be the solvent or the counter-ion) removes the proton from the C2 carbon, restoring the aromaticity of the furan ring and yielding the final product.[15]
Question 4: What are the essential safety precautions for this experiment?
Answer: Safety is paramount. Both molecular bromine and NBS pose significant hazards.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to Br₂; check a glove compatibility chart).
-
Ventilation: All manipulations involving Br₂ or NBS must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Handling Bromine (Br₂): Bromine is extremely corrosive and toxic, causing severe chemical burns on contact with skin. It is also a potent respiratory irritant. Handle with extreme care.
-
Handling NBS: NBS is an irritant and a lachrymator (causes tearing). Avoid inhaling the powder or allowing it to contact your skin.
-
Quenching: At the end of the reaction, any excess bromine should be quenched carefully. A solution of sodium thiosulfate (Na₂S₂O₃) is effective for this purpose, as it reduces Br₂ to the much less harmful bromide ion (Br⁻).
Data Presentation
Table 1: Comparison of Common Bromination Conditions for 5-Methylbenzofuran
| Reagent | Solvent | Initiator/Catalyst | Typical Outcome | Key Considerations |
| NBS | CCl₄, Benzene | AIBN or BPO | Benzylic Bromination | Favors formation of this compound. Requires radical initiation.[10][11] |
| NBS | CH₃CN, DMF | None | Aromatic Bromination (C2) | Favors 2-bromo-5-methylbenzofuran. Good selectivity.[4] |
| NBS | Acetic Acid / Ethanol | None | Aromatic Bromination (C2) | Polar protic solvent can promote the electrophilic pathway.[3] |
| Br₂ | Acetic Acid, CH₂Cl₂ | None or Lewis Acid | Aromatic Bromination (C2) | Highly reactive; risk of over-bromination or side products. |
| CuBr₂ | Acetonitrile, DCE | None | Aromatic Bromination | Can offer alternative reactivity/selectivity profiles.[17][18] |
| PTT | Acetic Acid | H₂SO₄ (cat.) | Aromatic Bromination | Solid reagent, easier to handle than Br₂; often provides good yields.[6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromo-5-methylbenzofuran
This protocol is designed to favor electrophilic aromatic substitution at the C2 position.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methylbenzofuran (1.0 eq). Dissolve it in acetonitrile (CH₃CN) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS) (1.05 eq). Add the NBS to the cooled solution in portions over 10-15 minutes to control any exotherm.
-
Reaction: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining electrophilic bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Stability issues and degradation products of 5-(Bromomethyl)benzofuran
Welcome to the technical support center for 5-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet reactive building block. Here, we address common stability issues and provide troubleshooting advice in a direct question-and-answer format to support your experimental success.
Section 1: Understanding the Instability of this compound
This compound is a highly valuable intermediate in medicinal chemistry, primarily due to the reactive bromomethyl group, which allows for further molecular functionalization.[1] However, this reactivity is also the source of its inherent instability. The benzylic position of the bromomethyl group is susceptible to nucleophilic attack and radical reactions, leading to degradation and the formation of unwanted byproducts.[1]
Q1: My this compound has turned yellow/brown upon storage. What is happening and is it still usable?
A1: The discoloration of this compound is a common indicator of degradation. This is often due to exposure to light, moisture, or elevated temperatures, which can initiate decomposition pathways. The primary degradation products are often oligomers or polymers formed through intermolecular reactions, as well as hydrolysis products if moisture is present.
Is it still usable?
It is strongly recommended to assess the purity of the discolored reagent before use. A discolored product likely contains significant impurities that can interfere with your reaction, leading to low yields and complex purification challenges.
Recommended Action:
-
Purity Analysis: Analyze the material using techniques like ¹H NMR, LC-MS, or GC-MS to identify and quantify the impurities.
-
Purification: If the starting material is still largely intact, consider purification by recrystallization or column chromatography. However, be aware that the compound can degrade on silica gel. A rapid purification is advised.
-
Disposal: If significant degradation has occurred, it is best to dispose of the material according to your institution's safety protocols and procure a fresh batch.
Q2: I am observing multiple spots on my TLC analysis of a reaction involving this compound, even at the start of the reaction. What could be the cause?
A2: The presence of multiple spots on a TLC at the beginning of a reaction points to either impure starting material or rapid degradation under the initial reaction conditions. Given the reactivity of this compound, both are plausible.
Potential Causes and Solutions:
-
Impure Starting Material: As discussed in Q1, always ensure the purity of your this compound before starting a reaction.
-
Reaction with Solvent: Protic solvents (e.g., methanol, ethanol, water) can act as nucleophiles and react with this compound to form the corresponding ether or alcohol.
-
Base-Mediated Decomposition: If your reaction involves a base, it can promote elimination reactions or act as a nucleophile itself, leading to byproduct formation.
-
Temperature Sensitivity: Many reactions involving this compound are exothermic. Running the reaction at elevated temperatures can accelerate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting multiple TLC spots.
Section 2: Common Degradation Products and Their Formation
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reactions.
Q3: What are the most common degradation products of this compound?
A3: The primary degradation products arise from the high reactivity of the bromomethyl group.
| Degradation Product | Formation Pathway |
| 5-(Hydroxymethyl)benzofuran | Hydrolysis due to reaction with water (moisture). |
| Bis(benzofuran-5-yl)methane derivatives | Intermolecular Friedel-Crafts type alkylation, often acid-catalyzed. |
| 5-(Alkoxymethyl)benzofuran | Reaction with alcohol solvents (e.g., methanol, ethanol). |
| Benzofuran-5-carbaldehyde | Oxidation of the bromomethyl or hydroxymethyl group. |
Q4: How can I minimize the formation of these degradation products?
A4: Careful handling and optimization of reaction conditions are key.
-
Storage and Handling: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Use anhydrous solvents and reagents to minimize hydrolysis.
-
Reaction Conditions:
-
Temperature: Perform reactions at the lowest effective temperature. Consider cooling the reaction mixture, especially during the addition of reagents.
-
Solvent Choice: Use aprotic solvents like THF, DCM, or toluene unless a protic solvent is a required reactant.
-
Base Selection: If a base is needed, opt for a non-nucleophilic, hindered base (e.g., proton sponge, DBU) or add a weaker base slowly to control the reaction.
-
Degradation Pathway Overview:
Caption: Common degradation pathways.
Section 3: Analytical and Purification Protocols
Q5: What is the best way to monitor the stability of my this compound stock?
A5: Regular analytical checks are crucial.
Recommended Protocol for Stability Monitoring:
-
Initial Analysis: Upon receiving a new batch, run a ¹H NMR and record the spectrum as a baseline.
-
Periodic Checks: Every 4-6 weeks, or before a critical reaction, take a small aliquot and run another ¹H NMR.
-
Comparison: Compare the new spectrum to the baseline. Look for the appearance of new peaks, particularly in the aldehyde region (9-10 ppm) or a decrease in the integration of the -CH₂Br peak (around 4.7 ppm).
-
LC-MS/GC-MS: For a more quantitative assessment, use LC-MS or GC-MS to determine the percentage of the main component and identify any significant impurities.[3]
Q6: I need to purify this compound that has started to degrade. What is the recommended procedure?
A6: Purification can be challenging due to the compound's instability. A rapid method is essential.
Protocol for Rapid Column Chromatography:
-
Column Preparation: Use a short, wide column with silica gel.
-
Solvent System: A non-polar solvent system is recommended to move the product quickly. A good starting point is a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5).
-
Loading: Dissolve the crude material in a minimal amount of dichloromethane and dry load it onto a small amount of silica.
-
Elution: Run the column quickly, collecting fractions and monitoring by TLC.
-
Solvent Removal: Immediately remove the solvent under reduced pressure at a low temperature (e.g., < 30°C).
-
Storage: Store the purified product under an inert atmosphere at -20°C.
Important Note: Avoid prolonged exposure to silica gel, as it is acidic and can promote decomposition.
Section 4: FAQs for Synthetic Applications
Q7: My reaction with a nucleophile is giving a low yield. How can I improve it?
A7: Low yields in nucleophilic substitution reactions with this compound are often due to competing degradation pathways or side reactions.
Optimization Strategies:
-
Increase Nucleophile Concentration: Use a slight excess of the nucleophile to favor the desired reaction over decomposition.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst (e.g., TBAB) can significantly improve the reaction rate and yield.
-
Finkelstein Reaction: If your nucleophile is weak, consider converting the bromide to the more reactive iodide in situ using a catalytic amount of sodium or potassium iodide.
Q8: Can I use this compound in Grignard or organolithium reactions?
A8: It is not advisable to directly form a Grignard or organolithium reagent from this compound. The acidic protons on the furan ring and the reactivity of the benzofuran system are incompatible with these strong organometallic reagents. Alternative strategies, such as metal-halogen exchange at low temperatures with a different starting material (e.g., 5-bromobenzofuran), are more viable.
Q9: Are there any specific safety precautions I should take when working with this compound?
A9: Yes, this compound is a lachrymator and a potential alkylating agent.
Safety Recommendations:
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of waste containing this compound according to your institution's hazardous waste guidelines.
References
Managing reaction temperature for selective 5-(Bromomethyl)benzofuran synthesis
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific synthetic transformation. Here, we delve into the critical aspects of managing reaction temperature to ensure the selective bromination of the benzylic position of 5-methylbenzofuran, a key step in the synthesis of various biologically active molecules.
The Challenge: Selectivity in Bromination
The synthesis of this compound is most commonly achieved through a radical-mediated bromination of 5-methylbenzofuran using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, is prized for its ability to selectively introduce a bromine atom at the benzylic position.[1][2] However, the electron-rich nature of the benzofuran ring system presents a significant challenge: a competing electrophilic aromatic substitution can lead to the formation of undesired ring-brominated isomers. Temperature control is paramount in tipping the balance in favor of the desired radical pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of reaction temperature.
Q1: My reaction is yielding a mixture of products, including what appears to be ring-brominated benzofuran. How can I improve the selectivity for the desired this compound?
A1: This is a classic selectivity issue arising from the competition between radical benzylic bromination and electrophilic aromatic bromination. The benzofuran ring is susceptible to electrophilic attack due to the activating effect of the furan oxygen.
Root Cause Analysis:
-
Insufficient Radical Initiation: The radical chain reaction may not be efficiently initiated, allowing the slower, ionic electrophilic pathway to compete.
-
Incorrect Temperature: The reaction temperature might be too low to effectively initiate the radical reaction, or in some cases, too high, which can lead to other side reactions.
-
Presence of Protic Solvents or Acidic Impurities: These can promote the ionic mechanism.
Troubleshooting Protocol:
-
Ensure Efficient Radical Initiation:
-
Use a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]
-
Ensure the initiator is fresh and has been stored correctly.
-
The reaction needs to be heated to a temperature that allows for the homolytic cleavage of the initiator. For AIBN, this is typically in the range of 70-80 °C.[4]
-
-
Optimize Reaction Temperature:
-
The reaction should be conducted at a temperature that is high enough to promote the radical pathway but not so high as to cause degradation or excessive side reactions. Refluxing in a non-polar solvent like carbon tetrachloride (historically used, though less common now due to toxicity) or cyclohexane is a standard procedure.[1] The boiling point of the solvent often provides the optimal reaction temperature.
-
-
Solvent Choice is Critical:
-
Use a non-polar, aprotic solvent. Carbon tetrachloride (CCl₄) is the classic solvent for Wohl-Ziegler reactions because it is inert and NBS has low solubility, which helps maintain a low concentration of bromine.[2] Due to the toxicity of CCl₄, alternatives like cyclohexane or chlorobenzene can be used.[5] Avoid polar or protic solvents which can favor the ionic pathway.
-
Q2: The reaction is very slow or does not seem to be initiating. What should I do?
A2: A sluggish reaction is typically a sign of inefficient radical initiation.
Root Cause Analysis:
-
Low Temperature: The temperature is likely insufficient to cause the decomposition of the radical initiator (e.g., AIBN).
-
Inactive Initiator: The radical initiator may have degraded.
-
Presence of Radical Inhibitors: Impurities in the starting material or solvent could be quenching the radical chain reaction.
Troubleshooting Protocol:
-
Verify and Adjust Temperature:
-
Ensure your reaction is heated to the appropriate temperature for your chosen initiator. For AIBN in a solvent like cyclohexane (b.p. 80.74 °C), the reaction should be at a vigorous reflux.
-
Monitor the reaction for signs of initiation, such as a more vigorous boil once the reaction begins.[1]
-
-
Add Fresh Initiator:
-
If the reaction still does not initiate, consider adding a small additional portion of fresh radical initiator.
-
-
Purify Starting Materials:
-
Ensure that your 5-methylbenzofuran and solvent are free from impurities that could act as radical inhibitors.
-
Q3: I am observing the formation of a di-brominated product, 5-(dibromomethyl)benzofuran. How can I minimize this?
A3: The formation of di-brominated products occurs when the desired mono-brominated product undergoes a second radical bromination.
Root Cause Analysis:
-
Excess NBS: Using a significant excess of NBS increases the likelihood of a second bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to over-bromination.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a stoichiometric amount of NBS, or only a slight excess (e.g., 1.05-1.1 equivalents).
-
Carefully weigh your reagents to ensure accurate stoichiometry.
-
-
Monitor Reaction Progress:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the 5-methylbenzofuran is consumed, work up the reaction promptly to prevent further bromination of the product.
-
Q4: How can I effectively purify my this compound from the side products?
A4: Purification is typically achieved by column chromatography on silica gel.
Purification Strategy:
-
Separation Principle: The desired this compound is more polar than the starting 5-methylbenzofuran but generally less polar than ring-brominated isomers and significantly less polar than the di-brominated product.
-
Solvent System: A non-polar/polar solvent system is recommended. Start with a low polarity eluent, such as hexane or petroleum ether, and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane.
-
A typical starting point would be 1-2% ethyl acetate in hexane.
-
-
Monitoring: Use TLC to identify the fractions containing the desired product. The product can be visualized under UV light and/or by staining with a potassium permanganate solution.
Data Summary: Temperature and Selectivity
| Reaction Parameter | Effect on Selectivity (Benzylic vs. Aromatic Bromination) | Rationale |
| Low Temperature (< 60 °C) | Favors electrophilic aromatic bromination | Insufficient energy to initiate the radical chain reaction. The slower, ionic pathway can become competitive. |
| Optimal Temperature (e.g., Reflux in Cyclohexane, ~80 °C) | Maximizes selective benzylic bromination | Provides sufficient energy for the homolysis of the radical initiator (e.g., AIBN), driving the radical chain reaction forward. |
| Excessively High Temperature | May lead to product degradation and other side reactions | While promoting the radical pathway, very high temperatures can cause decomposition of the starting material or product. |
Experimental Protocol: Selective Synthesis of this compound
This protocol is a generalized procedure based on established Wohl-Ziegler reaction conditions.[1][3]
Materials:
-
5-methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (or another suitable non-polar, aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylbenzofuran (1 equivalent) in cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to a vigorous reflux (approximately 80 °C for cyclohexane). The reaction can be monitored by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining HBr.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways and the decision-making process in troubleshooting.
Caption: Competing radical and ionic pathways in the bromination of 5-methylbenzofuran.
Caption: Troubleshooting workflow for poor reaction selectivity.
References
Technical Support Center: Purifying 5-(Bromomethyl)benzofuran with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated benzofuran derivatives. Here, we will delve into the practical aspects of column chromatography, offering detailed protocols, troubleshooting advice, and the scientific rationale behind these methodologies.
Section 1: Understanding the Molecule and Initial Considerations
This compound is a key intermediate in the synthesis of various biologically active compounds. Its purification via column chromatography is a critical step to ensure the purity of the final products. The presence of the bromomethyl group introduces a degree of reactivity and polarity that must be carefully managed during purification.
Frequently Asked Questions (FAQs) - Method Development
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For routine purification of this compound, silica gel (60 Å, 200-400 mesh) is the most common and effective stationary phase.[1] Its polar surface provides good separation for moderately polar compounds like benzofuran derivatives. For compounds that may be sensitive to the acidic nature of silica, alternative stationary phases like alumina (neutral or basic) or Florisil® could be considered, though silica gel is generally the first choice.[2]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is crucial and is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[3] A common starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][4]
-
Initial TLC Screening: Spot your crude reaction mixture on a TLC plate and develop it in a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate).
-
Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired this compound.[2] A lower Rf value generally leads to better separation on the column.
-
Solvent Polarity Adjustment:
-
To increase the Rf (move the spot further up the plate), increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
To decrease the Rf (move the spot down the plate), increase the proportion of the nonpolar solvent (e.g., hexane).[5]
-
Q3: Are there any stability concerns with this compound on silica gel?
A3: The bromomethyl group can be susceptible to nucleophilic attack, and the benzofuran ring system can be sensitive to strong acids. While standard silica gel is generally acceptable, prolonged exposure can potentially lead to degradation. If you observe significant streaking or the appearance of new spots on a 2D TLC analysis (where the plate is run in the same solvent system twice, rotating 90 degrees for the second run), your compound may be unstable on silica.[2] In such cases, deactivating the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (~0.1-1%) to the eluent can be beneficial.
Section 2: Detailed Experimental Protocol
This section provides a step-by-step guide for the flash column chromatography purification of this compound.
Step-by-Step Purification Workflow
References
Technical Support Center: A Guide to Preventing Polymerization of 5-(Bromomethyl)benzofuran During Storage
Introduction: 5-(Bromomethyl)benzofuran is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds, owing to its reactive bromomethyl group and benzofuran core. However, this inherent reactivity also presents a significant challenge: the compound's propensity to degrade and polymerize during storage. This guide provides an in-depth analysis of the underlying causes of this instability and offers a comprehensive set of protocols and troubleshooting advice to ensure the long-term integrity of your material.
Part 1: The Science of Instability - Why Does this compound Polymerize?
The instability of this compound stems from two key structural features: the highly reactive benzylic bromide functional group and the electron-rich benzofuran ring system .
-
Reactivity of the Bromomethyl Group: The bromomethyl group is analogous to that in benzyl bromide. The C-Br bond is relatively weak and can be cleaved by initiators like light, heat, or trace metal impurities to form a stable benzylic radical. This radical is the primary initiator of the polymerization chain reaction. Furthermore, the material is sensitive to moisture, which can lead to the formation of hydrobromic acid (HBr), a catalyst for further degradation pathways.[1][2][3]
-
Polymerization via the Benzofuran Core: The benzofuran ring itself, particularly the furan component, is susceptible to polymerization, a known characteristic of the parent compound, benzofuran.[4] Once a radical is formed on the methylene bridge, it can initiate a chain reaction involving the double bonds of the furan ring in other monomers.
The polymerization process is typically a free-radical chain reaction consisting of three phases: initiation, propagation, and termination. The goal of proper storage is to prevent the initiation phase and to scavenge any radicals that may form.[5][6]
Caption: The polymerization cascade and the point of inhibitor intervention.
Part 2: Proactive Storage - Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the proactive storage and handling of this compound.
Q1: What are the absolute mandatory storage conditions for a new, unopened bottle of this compound?
A: For maximum shelf-life, an unopened container must be stored under the conditions specified by chemical suppliers, which are consistently:
-
Temperature: In a freezer at or below -20°C.[7][8] Low temperatures drastically reduce the rate of potential degradation reactions.
-
Atmosphere: The vial headspace should be under an inert atmosphere, such as argon or nitrogen.[7][8] This prevents oxidation, a common source of radical initiators.
-
Light: Store in complete darkness or in an amber vial to protect from light, which can cause photolytic cleavage of the C-Br bond.[7][9]
Q2: I need to open the container to take a sample. What is the correct procedure to maintain stability?
A: Once a container is opened, its stability can be compromised. It is critical to minimize its exposure to the atmosphere and temperature fluctuations.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Conduct all manipulations in a fume hood and, if possible, under a gentle stream of an inert gas (argon or nitrogen).
-
Quickly remove the desired amount of material using a clean, dry syringe or pipette.
-
Before resealing, flush the headspace of the vial with a dry inert gas for 15-30 seconds.
-
Seal the container tightly with a PTFE-lined cap and reinforce with paraffin film.
-
Immediately return the container to the freezer (-20°C).[7][8]
Q3: Should I add a chemical stabilizer to my this compound?
A: While suppliers typically ship the material unstabilized to ensure high purity, adding an inhibitor is a prudent measure for long-term storage, especially after the container has been opened. The most effective stabilizers are radical scavengers.[5]
-
Recommended Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are excellent choices as they are highly effective and can often be removed via column chromatography or an alkali wash if required.[5]
-
Concentration: A concentration of 50-200 ppm (mg/L) is generally sufficient to inhibit polymerization without significantly impacting most reaction outcomes. Always start with a lower concentration and perform a small-scale test reaction to ensure the inhibitor does not interfere with your downstream application.
Q4: What is the best type of container for aliquoting and storing this compound?
A: The ideal container is an amber glass vial with a solid-top, PTFE-lined screw cap.
-
Amber Glass: Protects the light-sensitive compound from degradation.[9]
-
PTFE-lined Cap: PTFE (Teflon®) is highly inert and prevents both contamination of your material and degradation of the cap liner. Avoid metal or reactive plastic containers.[2]
Part 3: Troubleshooting Guide - When Things Go Wrong
Q: My this compound has turned yellow/brown and is more viscous than when I received it. What happened?
A: A color change and an increase in viscosity are classic indicators of polymerization and degradation. The material has likely formed oligomers or polymers, meaning the concentration of the active monomer is now significantly lower and unknown. It is strongly recommended not to use the material in this state. The polymeric impurities can complicate reactions, interfere with product isolation, and yield misleading results.
Q: I see a small amount of white solid in my container. What is it?
A: This is likely a small amount of polymer that has precipitated out of the solution. Even if the bulk liquid appears clear, the presence of solids indicates that the degradation process has begun. The material should be considered compromised.
Q: I accidentally left the vial on the bench overnight at room temperature. Is it still good?
A: A single, short-term exposure to room temperature is not ideal but may not be catastrophic if the material was properly sealed under an inert atmosphere. However, the risk of initiation increases significantly with temperature. Before using, carefully inspect the material for any signs of color change or increased viscosity. If it appears unchanged, you may proceed with caution, but consider this batch to have a shortened shelf-life.
Part 4: Standard Operating Protocols
Protocol 1: Initial Receipt and Storage of New Material
-
Upon receipt, visually inspect the container for an intact seal and any signs of degradation (e.g., discoloration, solids).
-
Do not open the container.
-
Log the material into your chemical inventory.
-
Immediately place the unopened container in a designated, properly labeled spot within a -20°C freezer that is protected from light.[7][8]
Protocol 2: Aliquoting and Resealing for Long-Term Storage
-
Preparation: Move the sealed primary container from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 1 hour.
-
Inert Environment: Prepare a clean, dry fume hood. Have a source of dry argon or nitrogen gas ready with tubing.
-
Aliquoting:
-
Unseal the primary container.
-
Using a clean, dry glass syringe, quickly withdraw the desired volume.
-
Dispense the material into a smaller, pre-labeled amber glass vial.
-
-
Inhibitor Addition (Optional but Recommended):
-
If desired, add a stock solution of BHT or MEHQ in a compatible, volatile solvent to the aliquot to achieve a final concentration of 50-200 ppm.
-
-
Resealing:
-
Gently flush the headspace of both the primary container and the new aliquot vial with inert gas for 15-30 seconds.
-
Immediately seal both containers with PTFE-lined caps. Wrap the caps with paraffin film for an extra layer of protection against moisture and air ingress.
-
-
Storage: Promptly return both containers to the -20°C freezer. Update inventory logs to reflect the new aliquot.
Part 5: Summary of Recommended Storage Parameters
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | ≤ -20°C (Freezer) [7][8] | Reduces the kinetic rate of all degradation and polymerization reactions. Minimizes the energy available for radical initiation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [7] | Prevents oxidation of the compound, which can form radical species that initiate polymerization. |
| Light | Store in Darkness / Amber Vial [7][9] | The C-Br bond is susceptible to photolytic cleavage, which directly generates initiating radicals. |
| Moisture | Avoid at all costs [1][3] | Reacts with the bromomethyl group, potentially forming HBr, which can act as a catalyst for degradation. |
| Container | Amber Glass Vial, PTFE-lined Cap [2] | Ensures material is protected from light and stored in a non-reactive container that provides an airtight seal. |
| Inhibitor | 50-200 ppm BHT or MEHQ [5] | Acts as a radical scavenger, terminating polymerization chain reactions before significant polymer formation can occur.[6][10] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 188862-35-3|this compound|BLD Pharm [bldpharm.com]
- 9. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
Validation & Comparative
Analytical methods for the characterization of 5-(Bromomethyl)benzofuran
An In-Depth Guide to the Analytical Characterization of 5-(Bromomethyl)benzofuran: A Comparative Approach
For professionals in the fields of pharmaceutical sciences, medicinal chemistry, and materials research, the structural integrity and purity of synthetic intermediates are paramount. This compound is a key building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its reactive bromomethyl group and stable benzofuran core make it a versatile precursor, but also necessitate rigorous analytical characterization to ensure identity, purity, and stability before its use in subsequent reactions.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative overview of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
The Analytical Imperative: Why Comprehensive Characterization Matters
The dual reactivity of this compound—the potential for nucleophilic substitution at the benzylic bromide and electrophilic substitution on the benzofuran ring—means that impurities can arise from its synthesis or degradation.[3] These can include residual starting materials, isomers, over-brominated species, or hydrolysis products. Utilizing a suite of orthogonal analytical techniques is therefore not just good practice; it is essential for quality control and for understanding the downstream implications on reaction yield and final product purity.
Below, we compare the primary analytical techniques, providing experimental insights and protocols tailored for the specific properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and verifying the correct isomeric form of the compound.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent, typically deuterochloroform (CDCl₃), is based on the excellent solubility of most non-polar to moderately polar organic compounds like this one.[4] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A high-frequency spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound, based on the analysis of similar benzofuran structures.[4][5]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| -CH₂Br (Bromomethyl) | ~4.7 (singlet) | ~30-35 | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring, appearing as a characteristic singlet. |
| H-3 (Furan Ring) | ~6.8 (doublet) | ~107 | This proton is coupled to H-2, resulting in a doublet. |
| H-2 (Furan Ring) | ~7.7 (doublet) | ~145 | This proton is coupled to H-3 and is typically found further downfield in the benzofuran system. |
| H-4, H-6, H-7 (Benzene Ring) | ~7.3 - 7.6 (multiplet) | ~112, ~123, ~129 | These aromatic protons will show complex splitting patterns (multiplet) in a predictable region. |
| C-5 (Benzene Ring) | - | ~130 | The carbon atom bearing the bromomethyl group. |
| C-7a (Bridgehead) | - | ~155 | Bridgehead carbon of the benzofuran ring system. |
| C-3a (Bridgehead) | - | ~128 | Bridgehead carbon of the benzofuran ring system. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern.
Expertise & Experience: Choosing the Right Ionization and Analyzer
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for this compound, assuming it has sufficient volatility and thermal stability.[6] EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[7] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 molecular ion peak pattern of nearly equal intensity, which is a key diagnostic feature.[8]
Expected Mass Spectrum Data
| m/z Value | Assignment | Rationale |
| 210/212 | [M]⁺ | Molecular ion peaks corresponding to ⁷⁹Br and ⁸¹Br isotopes. |
| 131 | [M - Br]⁺ | Loss of the bromine radical, resulting in the stable benzyl-type cation. |
| 103 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment, characteristic of furan rings. |
| 89 | [C₇H₅]⁺ | A common fragment in aromatic systems. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a quadrupole mass analyzer.[4]
-
Gas Chromatography (GC) Conditions:
-
Column: Use a 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., HP-5ms or equivalent).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[6][9]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: 35-400 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Confirm the molecular weight and the isotopic pattern of the molecular ion. Compare the fragmentation pattern with the expected pathways.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the preferred method for determining the purity of this compound and quantifying any non-volatile impurities.[10] Its high resolution and sensitivity make it ideal for separating the main component from closely related substances.[11]
Expertise & Experience: Method Development Rationale
A reversed-phase C18 column is the standard choice for compounds of moderate polarity like this one.[11] The mobile phase, typically a mixture of acetonitrile (or methanol) and water, allows for the elution of the compound with good peak shape. Gradient elution is often employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable runtime.[10] UV detection is suitable as the benzofuran chromophore absorbs strongly in the UV region (e.g., at 254 nm).[11]
Hypothetical HPLC Purity Analysis Data
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 5-(Hydroxymethyl)benzofuran (Impurity) | 3.8 | 0.25 |
| 2 | 5-Methylbenzofuran (Starting Material) | 4.5 | 0.35 |
| 3 | This compound (API) | 6.2 | 99.25 |
| 4 | 5-(Dibromomethyl)benzofuran (Impurity) | 8.1 | 0.15 |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a final concentration of 0.1 mg/mL with the mobile phase initial composition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10][11]
-
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).[11]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Elemental Analysis: Absolute Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (excluding oxygen, which is typically calculated by difference). This technique is crucial for confirming that the empirical formula of the synthesized compound matches the theoretical formula (C₉H₇BrO).
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample (2-3 mg) is required.
-
Instrumentation: Use a commercial CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Data Comparison: The experimentally determined percentages of C and H are compared with the theoretical values.
Expected vs. Theoretical Values
| Element | Theoretical % | Experimental % (Acceptance Criteria) |
| Carbon (C) | 51.21 | 51.21 ± 0.4 |
| Hydrogen (H) | 3.34 | 3.34 ± 0.4 |
A result where the experimental values are within ±0.4% of the theoretical values is generally considered confirmation of the empirical formula.[9]
Comparative Guide to Analytical Methods
| Technique | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Structure Elucidation & Confirmation | Provides unambiguous structural information; can identify and quantify impurities if standards are available (qNMR).[11] | Lower sensitivity compared to MS and HPLC; requires higher sample amounts. |
| Mass Spectrometry | Molecular Weight Confirmation & Impurity ID | High sensitivity; provides molecular weight and structural information via fragmentation; bromine isotope pattern is highly diagnostic. | Isomers may not be distinguishable by MS alone; requires sample volatility for GC-MS. |
| HPLC | Purity Determination & Quantification | High resolution for separating impurities; excellent quantitative accuracy and precision; suitable for non-volatile compounds.[10][11] | Does not provide definitive structural information on its own (unless coupled with MS). |
| Elemental Analysis | Empirical Formula Confirmation | Provides absolute elemental composition. | Requires a highly pure sample; does not distinguish between isomers. |
Visualizing the Analytical Workflow
A comprehensive characterization strategy integrates these techniques to build a complete profile of the compound.
References
- 1. 5-Bromo-2-(bromomethyl)-benzofuran | Benchchem [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dea.gov [dea.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran [webbook.nist.gov]
- 8. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-(Bromomethyl)benzofuran and Other Bromomethyl Arenes
Introduction: The Strategic Role of Bromomethyl Arenes in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, bromomethyl arenes stand out as exceptionally versatile building blocks. Their utility stems from the benzylic bromide moiety, a highly reactive functional group that serves as an efficient electrophilic handle for introducing arylmethyl groups into a vast array of molecules. The reactivity of this group is not uniform across all aromatic systems; it is exquisitely modulated by the nature of the aromatic ring to which it is attached.
This guide provides an in-depth comparison of the reactivity of 5-(Bromomethyl)benzofuran with other common bromomethyl arenes, namely the archetypal benzyl bromide and the extended aromatic system, 1-(bromomethyl)naphthalene. For researchers, scientists, and drug development professionals, a nuanced understanding of these reactivity differences is paramount for rational reaction design, optimization of conditions, and the strategic synthesis of complex molecular architectures. We will delve into the underlying electronic and structural factors governing this reactivity and provide robust experimental protocols for empirical validation.
Theoretical Framework: Unpacking the Drivers of Reactivity
The enhanced reactivity of the benzylic position is a cornerstone of organic chemistry. This reactivity is primarily attributed to the ability of the adjacent aromatic ring to stabilize reaction intermediates or transition states through resonance. Whether the reaction proceeds through a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) pathway, the π-system of the arene plays a crucial role.[1]
-
SN1 Pathway: This pathway involves the formation of a discrete carbocation intermediate. The stability of this benzylic carbocation is the rate-determining factor. Aromatic systems that are more effective at delocalizing the positive charge will significantly accelerate SN1 reactions.[2][3]
-
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. While no formal carbocation is formed, the transition state possesses significant carbocationic character. Therefore, electronic stabilization from the aromatic ring still leads to a substantial rate enhancement compared to non-benzylic alkyl halides.[1]
The key to comparing our selected bromomethyl arenes lies in understanding the electronic nature of their respective aromatic systems.
-
Benzyl Bromide (C₆H₅CH₂Br): This is our baseline. The phenyl group provides significant resonance stabilization to the benzylic carbocation, making it far more reactive than a typical primary alkyl bromide.[4]
-
1-(Bromomethyl)naphthalene (C₁₀H₇CH₂Br): The naphthalene ring system, with its ten delocalized π-electrons, offers more extensive resonance stabilization for a positive charge at the benzylic position compared to the single benzene ring. This increased delocalization predicts a higher reactivity, particularly under SN1 conditions.
-
This compound (C₉H₇BrO): The benzofuran scaffold is a fused heterocyclic system. The oxygen atom's lone pairs participate in the aromatic π-system, making the ring electron-rich.[5][6][7] This inherent electron-donating nature of the benzofuran ring is expected to provide substantial stabilization to an adjacent carbocation, suggesting a reactivity that surpasses that of simple benzyl bromide.
This leads to a clear hypothesis for reactivity under conditions favoring carbocation formation (SN1):
1-(Bromomethyl)naphthalene > this compound > Benzyl Bromide
The following diagram illustrates the resonance stabilization of the benzylic carbocation for each system, which forms the basis of our reactivity prediction.
Caption: Resonance stabilization pathways for the carbocation intermediates.
Comparative Reactivity Data
While direct kinetic comparisons for this compound are sparse in the literature, we can compile data for related systems to illustrate the principles of electronic effects on reactivity. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate reaction rates with the electron-donating or electron-withdrawing nature of substituents.[8][9] A negative reaction constant (ρ) indicates that electron-donating groups accelerate the reaction, which is characteristic of SN1 reactions where a positive charge builds up in the transition state.
| Compound | Aromatic System | Key Electronic Feature | Predicted Relative SN1 Rate |
| Benzyl Bromide | Benzene | Standard reference | 1 (Baseline) |
| 4-Methoxybenzyl Bromide | Substituted Benzene | Strong electron-donating group (p-OCH₃) | >> 1 |
| 4-Nitrobenzyl Bromide | Substituted Benzene | Strong electron-withdrawing group (p-NO₂) | << 1 |
| This compound | Benzofuran | Electron-rich heterocyclic system | > 1 |
| 1-(Bromomethyl)naphthalene | Naphthalene | Extended, polarizable π-system | >> 1 |
Experimental Validation Protocols
To empirically validate these theoretical predictions, we present two robust, self-validating protocols. The key to a trustworthy comparison is ensuring all conditions—concentration, temperature, and solvent—are held rigorously constant across all substrates being tested.
Protocol 1: Qualitative Comparison of SN2 Reactivity
This experiment leverages the Finkelstein reaction, where a bromide is displaced by iodide. The resulting sodium bromide is insoluble in acetone, providing a clear visual endpoint.[10][11]
Objective: To qualitatively compare the relative rates of SN2 reaction for the three bromomethyl arenes.
Materials:
-
15% (w/v) solution of sodium iodide (NaI) in dry acetone
-
Equimolar solutions (e.g., 0.1 M) of Benzyl Bromide, this compound, and 1-(Bromomethyl)naphthalene in dry acetone
-
Dry test tubes and pipettes
-
Stopwatch
-
Water bath (50°C)
Procedure:
-
Label three clean, dry test tubes for each of the three substrates.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Initiate the reaction by adding 0.5 mL of the respective bromomethyl arene solution to its labeled test tube. Start the stopwatch immediately.
-
Mix the contents thoroughly and observe for the formation of a white precipitate (NaBr).
-
Record the time it takes for the first persistent turbidity to appear.
-
If no reaction is observed at room temperature after 10 minutes, place the test tubes in the 50°C water bath and continue to monitor.[10]
Expected Outcome & Interpretation: The time taken for the precipitate to form is inversely proportional to the SN2 reaction rate. While SN2 rates are highly sensitive to sterics, the primary benzylic carbons are sterically similar. Therefore, electronic factors influencing the transition state will be a major determinant. A faster precipitation indicates a more reactive substrate under these conditions.
Protocol 2: Quantitative Comparison of SN1 Reactivity (Solvolysis)
This protocol measures the rate of solvolysis in an ethanol/water mixture. The reaction produces HBr, and its rate of formation can be monitored by a change in conductivity over time. This provides quantitative kinetic data.
Objective: To quantitatively determine the first-order rate constants (k₁) for the solvolysis of the three bromomethyl arenes.
Materials:
-
High-purity Benzyl Bromide, this compound, and 1-(Bromomethyl)naphthalene
-
Solvent mixture (e.g., 80:20 ethanol:water)
-
Conductivity meter with a probe
-
Thermostatic water bath (e.g., 25.0 ± 0.1°C)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare dilute, equimolar stock solutions (e.g., 0.01 M) of each bromomethyl arene in the solvent mixture.
-
Calibrate the conductivity meter.
-
Place a known volume (e.g., 50 mL) of the solvent mixture into a reaction vessel and allow it to equilibrate in the thermostatic bath.
-
Place the conductivity probe into the solvent and record the initial conductivity (C₀).
-
Initiate the reaction by injecting a small, precise volume (e.g., 1 mL) of one of the substrate stock solutions into the reaction vessel, starting the stopwatch simultaneously.
-
Record the conductivity (Ct) at regular time intervals (e.g., every 30 seconds) until the value becomes stable (C∞).
-
Repeat the entire procedure for the other two substrates under identical conditions.
Data Analysis: The first-order rate constant, k₁, can be determined by plotting ln(C∞ - Ct) versus time. The slope of the resulting straight line is equal to -k₁. A more negative slope indicates a faster reaction rate.
Caption: Workflow for quantitative solvolysis rate determination.
Conclusion and Synthetic Implications
The reactivity of bromomethyl arenes is a direct function of the electronic properties of the attached aromatic system. Our analysis strongly suggests that this compound is a more reactive electrophile than benzyl bromide in reactions with SN1 character, owing to the electron-rich nature of the fused heterocyclic ring. Its reactivity is predicted to be comparable to, though likely slightly less than, that of 1-(bromomethyl)naphthalene, which benefits from a more extensive π-system for charge delocalization.
For the synthetic chemist, this has direct practical consequences:
-
Reaction Conditions: When using this compound, milder reaction conditions (lower temperatures, weaker nucleophiles) may be sufficient compared to those required for benzyl bromide, potentially leading to cleaner reactions with fewer side products.
-
Protecting Group Strategy: The benzyl group is a common protecting group for alcohols. A 5-benzofuranylmethyl ether, being more labile under acidic conditions due to easier carbocation formation, could be deprotected with greater selectivity in the presence of a standard benzyl ether.
-
Drug Discovery: The benzofuran core is a privileged scaffold in medicinal chemistry.[12][13] Understanding the heightened reactivity of the 5-bromomethyl handle allows for its efficient use in elaborating complex molecules and building libraries of potential therapeutic agents.
By combining a sound theoretical framework with robust experimental validation, researchers can confidently harness the distinct reactivity of this compound to advance their synthetic goals.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. oxfordreference.com [oxfordreference.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. This compound|CAS 188862-35-3 [benchchem.com]
- 13. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting the ¹H and ¹³C NMR Spectra of 5-(Bromomethyl)benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, benzofuran derivatives stand out as a critical class of heterocyclic compounds. Their versatile scaffold is a cornerstone in the synthesis of a wide array of pharmacologically active agents. Among these, 5-(bromomethyl)benzofuran serves as a key intermediate, where the reactive bromomethyl group allows for facile structural modifications. A thorough understanding of its structural characteristics is paramount for its effective use in synthetic pathways and for ensuring the purity and identity of its downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a framework for interpretation that combines theoretical principles with practical insights. We will dissect the spectra to assign each signal, explain the underlying chemical principles governing the observed shifts and coupling patterns, and compare these spectral features with those of related structures.
The Structural Landscape: Understanding the Benzofuran Core
The benzofuran ring system is an aromatic heterocycle where a benzene ring is fused to a furan ring. This fusion significantly influences the electron distribution and, consequently, the chemical environment of each proton and carbon atom. The interpretation of the NMR spectra of this compound hinges on a foundational understanding of the parent benzofuran structure.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict a distinct set of signals corresponding to the protons on the furan ring, the benzene ring, and the bromomethyl group.
A detailed analysis of the predicted ¹H NMR spectrum of a closely related compound, ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate, can provide valuable insights into the expected chemical shifts for our target molecule.[3] The electron-withdrawing nature of the bromine atom and the aromatic ring currents are the primary factors influencing the chemical shifts of the protons.[4]
Key Features of the ¹H NMR Spectrum:
-
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet in the range of δ 4.5-4.7 ppm. The deshielding effect is due to the electronegativity of the adjacent bromine atom. A signal around δ 4.48 ppm is characteristic of benzylic bromides.[5]
-
Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, typically resonate in the aromatic region. H-2 is generally found further downfield than H-3 due to the influence of the adjacent oxygen atom.
-
Benzene Ring Protons (H-4, H-6, and H-7): The substitution at the 5-position creates a specific splitting pattern for the remaining aromatic protons on the benzene ring. We expect to see signals for H-4, H-6, and H-7, with their multiplicities and coupling constants providing crucial information for their assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH₂Br | ~4.6 | s | - |
| H-2 | ~7.6 | d | ~2.2 |
| H-3 | ~6.7 | d | ~2.2 |
| H-4 | ~7.5 | d | ~1.5 |
| H-6 | ~7.3 | dd | ~8.5, 1.5 |
| H-7 | ~7.4 | d | ~8.5 |
Note: These are predicted values and may vary slightly in experimental data.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected Resonances in the ¹³C NMR Spectrum:
-
Bromomethyl Carbon (-CH₂Br): This carbon is expected to resonate in the upfield region, typically around δ 30-35 ppm.
-
Furan Ring Carbons (C-2 and C-3): C-2 is generally more deshielded than C-3 due to its proximity to the oxygen atom.
-
Benzene Ring Carbons (C-4, C-5, C-6, C-7, C-3a, and C-7a): The carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the bromomethyl group (C-5) and the bridgehead carbons (C-3a and C-7a) will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₂Br | ~32 |
| C-2 | ~145 |
| C-3 | ~107 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~122 |
| C-7 | ~112 |
| C-7a | ~155 |
Note: These are predicted values and may vary slightly in experimental data.
The Power of 2D NMR: Connecting the Dots
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the molecule. For instance, COSY would show correlations between the coupled protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule.
Figure 1. Key 2D NMR correlations for this compound.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition and offering clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C-Br bond and the aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from any impurities.
In the context of drug development, NMR plays a crucial role in impurity profiling.[1][6] It can identify and quantify impurities that may not be easily detectable by other methods, ensuring the safety and efficacy of the final drug product.[7][8]
Experimental Protocol for NMR Analysis
Sample Preparation:
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[2][8]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for benzofuran derivatives.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
Figure 2. A typical workflow for NMR analysis of this compound.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is fundamental to the successful characterization of this compound and its derivatives. By systematically analyzing chemical shifts, coupling constants, and 2D correlations, researchers can gain unambiguous insights into the molecular structure. This detailed structural information is critical for controlling reaction pathways, ensuring the purity of synthetic intermediates, and ultimately accelerating the drug discovery and development process. The principles and methodologies outlined in this guide provide a robust framework for scientists working with this important class of heterocyclic compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. Wiley-VCH - NMR Spectroscopy in Drug Development and Analysis [wiley-vch.de]
- 3. PubChemLite - Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. azooptics.com [azooptics.com]
- 8. books.rsc.org [books.rsc.org]
A Comparative Analysis of the Biological Activity of Different Benzofuran Derivatives: A Guide for Researchers
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has spurred extensive research into the synthesis and evaluation of novel benzofuran derivatives.[1][2][3] This guide offers an in-depth comparative analysis of the biological activities of various benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By presenting quantitative experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes such as cell proliferation, cell cycle progression, and apoptosis.[5][6]
Comparative In Vitro Anticancer Activity
The anticancer efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC₅₀ value indicates greater potency. The following table provides a comparative summary of the IC₅₀ values for various benzofuran derivatives against several human cancer cell lines.
| Derivative Class | Specific Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Halogenated Benzofuran | Compound with bromine at 3-position | HL60 (Leukemia) | 0.1 | [1] |
| Halogenated Benzofuran | Compound with bromine at 3-position | K562 (Leukemia) | 5 | [1] |
| Benzofuran-Amide | 28g | MDA-MB-231 (Breast) | 3.01 | [4] |
| Benzofuran-Amide | 28g | HCT-116 (Colon) | 5.20 | [4] |
| Benzofuran-Oxadiazole | Bromo derivative 14c | HCT116 (Colon) | 3.27 | [4] |
| Oxindole-Benzofuran Hybrid | 22d | MCF-7 (Breast) | 3.41 | [4] |
| Oxindole-Benzofuran Hybrid | 22f | MCF-7 (Breast) | 2.27 | [4] |
| Benzofuran-Triazole Hybrid | 50g | A549 (Lung) | 0.57 | [4] |
| Benzofuran-Triazole Hybrid | 50g | HeLa (Cervical) | 0.73 | [4] |
| Benzofuran-Chalcone Hybrid | 5c | (VEGFR-2 inhibition) | 0.00107 | [7] |
| Benzofuran-Chalcone Hybrid | 6d | (VEGFR-2 inhibition) | 0.001 | [8] |
| Benzofuran-Indole Hybrid | 8aa | PC9 (Lung) | 0.32 | [9] |
| Benzofuran-Indole Hybrid | 8aa | A549 (Lung) | 0.89 | [9] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[10][11]
-
Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to enhance anticancer activity. For instance, a bromine atom at the 3-position of the benzofuran ring resulted in a derivative with potent activity against leukemia cell lines.[1]
-
Hybrid Molecules: Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have demonstrated potent cytotoxic effects.[1] This synergistic approach is a promising strategy for developing novel anticancer drugs.
-
Substitutions at C-2 and C-3: The C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity. The introduction of ester or heterocyclic groups at the C-2 position has been particularly effective.[1][11]
Mechanistic Insights: Inhibition of VEGFR-2 Signaling
A key mechanism through which certain benzofuran derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[7][8][12] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.[13][14][15]
Comparative In Vitro Antimicrobial Activity
The antimicrobial potency of benzofuran derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table presents a comparison of the MIC values of different benzofuran derivatives against a range of bacterial and fungal strains.
| Derivative Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [16] |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | [16] |
| Aza-benzofuran | Compound 1 | Escherichia coli | 25 | [16] |
| Oxa-benzofuran | Compound 6 | Penicillium italicum | 12.5 | [16] |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5-25 | [16] |
| Benzofuran-Amide | Compound 6a | Bacillus subtilis | 6.25 | [17] |
| Benzofuran-Amide | Compound 6b | Staphylococcus aureus | 6.25 | [17] |
| Benzofuran-Amide | Compound 6f | Escherichia coli | 6.25 | [17] |
| 3-Benzofurancarboxylic Acid Derivative | Compound VI | Gram-positive bacteria | 50-200 | [18] |
| 3-Benzofurancarboxylic Acid Derivative | Compound III | Candida albicans | 100 | [18] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of benzofuran derivatives is dependent on their structural features.[13]
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the penetration of the microbial cell membrane.
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups on the benzofuran ring can increase the antimicrobial potency.
-
Aza- vs. Oxa-benzofurans: Aza-benzofuran derivatives have shown greater antibacterial activity compared to their oxa-benzofuran counterparts, potentially due to their enhanced lipophilicity and ability to interact with bacterial membranes.[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity of Benzofuran Derivatives
Several benzofuran derivatives have exhibited significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[19][20][21]
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. The following table summarizes the percentage inhibition of paw edema by different benzofuran derivatives.
| Derivative Class | Specific Derivative/Compound | Dose | Time (hours) | % Inhibition of Edema | Reference(s) |
| Benzofuran-Amide | Compound 6b | 100 mg/kg | 2 | 71.10 | [17] |
| Benzofuran-Amide | Compound 6a | 100 mg/kg | 2 | 61.55 | [17] |
| Benzofuran Derivative | Compound 3a | 100 mg/kg | 3 | Good activity | [22] |
| Benzofuran Derivative | Compound 3b | 100 mg/kg | 3 | Good activity | [22] |
| Benzofuran Derivative | Compound 3d | 100 mg/kg | 3 | Good activity | [22] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of benzofuran derivatives can be attributed to their ability to inhibit key inflammatory mediators and signaling pathways. The presence of an acid moiety and fusion with other heterocyclic rings like pyrimidine can enhance the anti-inflammatory effect.[21]
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][19][20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, benzofuran derivatives can suppress the production of inflammatory cytokines and mediators.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the benzofuran derivative or the vehicle control to the rats orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Antioxidant Activity of Benzofuran Derivatives
Benzofuran derivatives have been shown to possess significant antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.[23][24][25]
Comparative In Vitro Antioxidant Activity
The antioxidant activity of benzofuran derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates stronger antioxidant activity. The following table compares the antioxidant activity of various benzofuran derivatives.
| Derivative Class | Specific Derivative/Compound | IC₅₀ (µM) | Reference(s) |
| Benzofuran-1,3-thiazolidin-4-one | Compound 4d | 8.27 | [24] |
| Benzofuran-stilbene Hybrid | Compound 3 | Potent antioxidant | [21] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC₅₀ = 0.18 (Methanol) | [26][27] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC₅₀ = 0.31 (Methanol) | [26][27] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | - | rIC₅₀ = 0.25 (Methanol) | [26][27] |
Structure-Activity Relationship (SAR) Insights:
The antioxidant activity of benzofuran derivatives is closely linked to their chemical structure.[23]
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the benzofuran ring are critical for antioxidant activity. These groups can donate a hydrogen atom to scavenge free radicals.
-
Electron-donating Groups: The presence of electron-donating groups can enhance the antioxidant capacity of the molecule.
-
Planarity: A planar molecular structure, as seen in some benzofuran-stilbene hybrids, can contribute to better antioxidant activity.[21]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a simple and widely used method for evaluating the antioxidant potential of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Add different concentrations of the benzofuran derivative to the DPPH solution. A blank (DPPH solution without the test compound) and a positive control (a known antioxidant like ascorbic acid or Trolox) are also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value is then determined from the dose-response curve.
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion
Benzofuran and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of promising biological activities. This guide has provided a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The structure-activity relationship insights discussed herein underscore the critical role of substituent patterns on the benzofuran core in dictating biological efficacy. Further research and development of novel benzofuran derivatives, guided by these principles, hold significant potential for the discovery of new therapeutic agents to address a range of human diseases.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 7. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jopcr.com [jopcr.com]
- 18. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]
- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 21. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. article.scholarena.com [article.scholarena.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-(Bromomethyl)benzofuran: A Novel Two-Pronged Approach
Introduction: The Significance of 5-(Bromomethyl)benzofuran in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry and drug development. Its benzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a reactive bromomethyl group at the 5-position provides a versatile handle for chemists to elaborate the core structure, enabling the synthesis of diverse libraries of compounds for screening and optimization of therapeutic leads. The strategic importance of halogenation in enhancing the biological activity of benzofuran systems is well-documented, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive validation of a new synthetic route to this key intermediate, comparing it with a traditional method to offer researchers and drug development professionals a clear, data-driven basis for selecting the optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are presented and compared: a traditional free-radical bromination of 5-methylbenzofuran and a novel approach involving the conversion of 5-(hydroxymethyl)benzofuran. This guide will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each route.
| Parameter | Route A: Radical Bromination | Route B: Hydroxyl to Bromide Conversion |
| Starting Material | 5-Methylbenzofuran | 5-(Hydroxymethyl)benzofuran |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Phosphorus Tribromide (PBr3) |
| Reaction Type | Free Radical Halogenation (Wohl-Ziegler Reaction) | Nucleophilic Substitution |
| Typical Yield | Moderate to High | High |
| Reaction Time | Several hours to overnight | Typically shorter |
| Reaction Conditions | Reflux in a non-polar solvent (e.g., CCl4 or Benzene) | Often at or below room temperature |
| Selectivity | Can be prone to side reactions (e.g., multiple brominations) | Generally high for primary alcohols |
| Work-up & Purification | Filtration of succinimide, followed by chromatography | Aqueous work-up, followed by extraction and chromatography |
| Safety Considerations | Use of a radical initiator and potentially hazardous solvents | PBr3 is corrosive and reacts violently with water |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the two synthetic routes, the following diagrams illustrate the key transformations.
References
The 5-(Bromomethyl)benzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Drug Discovery
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, highly active subclass: 5-(bromomethyl)benzofuran analogs. By examining the influence of structural modifications on anticancer and antimicrobial efficacy, supported by experimental data, we aim to elucidate the key determinants of activity and provide a framework for the rational design of next-generation therapeutic agents.
The Benzofuran Core: A Foundation for Diverse Bioactivity
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif found in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The versatility of the benzofuran ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological activity.
The Critical Role of the 5-(Bromomethyl) Group in Enhancing Cytotoxicity
A key observation in the study of benzofuran derivatives is the significant enhancement of cytotoxic and antimicrobial activity upon the introduction of a halogenated alkyl group.[1][5] Specifically, the 5-(bromomethyl) substituent has emerged as a critical pharmacophore, often leading to a marked increase in potency against cancer cell lines and microbial pathogens.
SAR analysis of various benzofuran derivatives has consistently indicated that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increases their cytotoxicity.[1] This is attributed to the fact that the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA, leading to cellular dysfunction and apoptosis.
Structure-Activity Relationship of this compound Analogs in Oncology
The anticancer potential of this compound analogs has been demonstrated across a range of human cancer cell lines. The following sections provide a comparative analysis of how substitutions at other positions on the benzofuran ring modulate this activity.
Substitutions at the 2-Position: A Gateway to Potent Chalcones
The 2-position of the benzofuran ring is a common site for modification, often leading to compounds with significant biological activity. A noteworthy class of 2-substituted-5-bromobenzofuran derivatives are chalcones, which are characterized by an α,β-unsaturated ketone moiety.
A study by Ünver et al. (2017) synthesized a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-ones and evaluated their in vitro anticancer activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[6] The results, summarized in Table 1, highlight key SAR insights:
-
Influence of the 5-Bromo Substituent: A direct comparison between analogs with and without the 5-bromo substituent on the benzofuran ring revealed a significant increase in cytotoxicity in the presence of the bromine atom. For instance, the unsubstituted chalcone (3i) had a log IC50 of -4.26 on PC-3 cells, while its 5-bromo counterpart (3a) had a log IC50 of -4.70.[6]
-
Effect of Aryl Ring Substitution: Modifications to the aryl ring of the chalcone moiety also played a crucial role in determining anticancer potency.
-
The introduction of a bromine atom at the para-position of the aryl ring (compound 3b ) resulted in the highest activity against PC-3 cells (log IC50 = -4.96).[6]
-
A para-nitro group (compound 3c ) also conferred potent activity against PC-3 cells (log IC50 = -4.85).[6]
-
In contrast, a para-dimethylamino group (compound 3d ) led to a decrease in activity against PC-3 cells compared to the unsubstituted analog.[6]
-
-
Activity against MCF-7 Cells: The trend was slightly different for the MCF-7 cell line, where the para-nitro substituted analog (3c ) exhibited the most potent activity (log IC50 = -4.79).[6]
Table 1: Anticancer Activity of 2-Substituted-5-bromobenzofuran Chalcone Analogs [6]
| Compound | R1 | R2 | R3 | log IC50 (PC-3) | log IC50 (MCF-7) |
| 3a | Br | H | H | -4.70 | -4.61 |
| 3b | Br | H | Br | -4.96 | -4.68 |
| 3c | Br | NO2 | H | -4.85 | -4.79 |
| 3d | Br | H | N(CH3)2 | -4.51 | -4.60 |
| 3i | H | H | H | -4.26 | -4.41 |
Data extracted from Ünver et al. (2017).
Modifications at Other Positions: Expanding the SAR Landscape
Further studies have explored the impact of substitutions at various other positions on the this compound scaffold. A study by Napiórkowska et al. (2019) synthesized a series of new benzofuran derivatives, including several brominated compounds, and evaluated their cytotoxicity against leukemia (K562, MOLT-4), cervix carcinoma (HeLa), and normal human umbilical vein endothelial cells (HUVEC).[1]
Key findings from this study include:
-
The presence of a bromomethyl or bromoacetyl group was crucial for high cytotoxic activity.[1]
-
Compound 1c (Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate) and 3d showed significant cytotoxicity against the tested cancer cell lines.[1]
Table 2: Cytotoxicity of Brominated Benzofuran Analogs [1]
| Compound | Cell Line | IC50 (µM) |
| 1c | K562 | 25 ± 2 |
| MOLT-4 | 180 ± 15 | |
| HeLa | 35 ± 3 | |
| HUVEC | 85 ± 5 | |
| 3d | K562 | 20 ± 2 |
| MOLT-4 | 25 ± 3 | |
| HeLa | 20 ± 2 | |
| HUVEC | 6 ± 1 |
Data extracted from Napiórkowska et al. (2019).
These results underscore the potent, albeit in some cases non-selective, cytotoxic effects of these brominated benzofuran derivatives.
Antimicrobial Activity of 5-Bromobenzofuran Analogs
The 5-bromobenzofuran scaffold also serves as a promising foundation for the development of novel antimicrobial agents. A study by Patil et al. (2013) synthesized a series of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole derivatives and evaluated their in vitro antibacterial and antifungal activities.[7]
The key takeaways from this study are:
-
The synthesized compounds exhibited moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger).[7]
-
Substitutions on the aryl ring at the 5-position of the pyrazole moiety influenced the antimicrobial spectrum and potency. For instance, compounds with 4-hydroxy and 2,4-dimethoxy substitutions showed better activity against S. aureus.[7]
Table 3: Antimicrobial Activity of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole Analogs [7]
| Compound (Aryl Substituent) | S. aureus (MIC, µg/ml) | S. typhi (MIC, µg/ml) | C. albicans (MIC, µg/ml) | A. niger (MIC, µg/ml) |
| 4-Hydroxy | 50 | 200 | 100 | 200 |
| 2,4-Dimethoxy | 50 | 200 | 200 | >200 |
| 4-Fluoro | 200 | 100 | 100 | 100 |
| 3-Chloro | 100 | 200 | 100 | 200 |
Data extracted from Patil et al. (2013).
Proposed Mechanism of Action: Targeting Tubulin Polymerization
While the precise mechanisms of action for many this compound analogs are still under investigation, a significant body of evidence suggests that many benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization.[5][8] Microtubules are dynamic protein filaments essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells.
The bromomethyl group, with its electrophilic character, could potentially alkylate cysteine residues in tubulin, thereby preventing its polymerization into microtubules. Further mechanistic studies, such as tubulin polymerization assays and molecular docking, are required to definitively establish this for the this compound class of compounds.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
General Synthesis of this compound Analogs
A common synthetic route to this compound analogs involves the following key steps:
-
Synthesis of the Benzofuran Core: This is often achieved through the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base like potassium carbonate.
-
Introduction of the Bromomethyl Group: The methyl group at the 5-position can be brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.
-
Further Functionalization: The resulting this compound can then be subjected to various reactions to introduce diverse substituents at other positions of the benzofuran ring.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of compounds.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound analogs are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualization of Key Concepts
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general structure-activity relationships and a typical experimental workflow.
Caption: Key Structure-Activity Relationships of this compound Analogs.
Caption: General Workflow for the Development of this compound Analogs.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of potent anticancer and antimicrobial agents. The presence of the bromomethyl group is a key determinant of activity, likely through an alkylating mechanism of action. Further optimization of this scaffold, through systematic modification of substituents at other positions of the benzofuran ring, holds significant potential for the discovery of novel drug candidates with improved efficacy and selectivity.
Future research should focus on:
-
Elucidating detailed mechanisms of action , particularly the interaction with tubulin and other potential cellular targets.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising analogs in animal models.
-
Exploring the development of drug delivery systems to enhance the bioavailability and targeted delivery of these compounds.
By leveraging the structure-activity relationships outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile and potent class of molecules.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-(Bromomethyl)benzofuran Derivatives: Unveiling Structure for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. X-ray crystallography stands as the definitive method for elucidating these atomic-level details.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystallographic data of 5-(bromomethyl)benzofuran derivatives, a class of compounds recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
The strategic introduction of a bromomethyl group at the 5-position of the benzofuran scaffold can profoundly influence the molecule's physicochemical properties and biological interactions. The bromine atom can engage in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the reactive bromomethyl group serves as a versatile synthetic handle for further molecular elaboration. This guide will delve into the experimental nuances of crystallizing these derivatives and compare their resulting solid-state structures, offering insights to accelerate drug discovery programs.
The Strategic Importance of Crystallization in Drug Design
The journey from a promising compound to a viable drug candidate is often paved with challenges, a primary one being the optimization of its interaction with a biological target. A high-resolution crystal structure provides an unambiguous map of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions. This information is invaluable for:
-
Validating Molecular Design: Confirming that the synthesized molecule adopts the intended conformation.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.
-
Informing Lead Optimization: Guiding the design of next-generation analogs with improved potency and selectivity.
-
Characterizing Polymorphs: Identifying different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.[2]
Experimental Workflow: From Powder to Structure
The process of obtaining a single crystal suitable for X-ray diffraction is often the most critical and challenging step in a crystallographic analysis.[1] The following workflow outlines the key stages, emphasizing the causality behind experimental choices.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Experimental Protocol: Crystallization of a Representative Benzofuran Derivative
This protocol is a generalized procedure based on methodologies reported for similar benzofuran derivatives.[6][7][8][9][10]
-
Synthesis and Purification: The target this compound derivative is synthesized according to established synthetic routes.[11][12] Purity is paramount for successful crystallization. The crude product should be purified to >98% purity, typically by column chromatography on silica gel.[6][8] The purified compound is then characterized by NMR and mass spectrometry to confirm its identity.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent system is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, leading to amorphous solids or poorly ordered crystals. Conversely, in solvents where the compound is sparingly soluble, crystal growth can be impractically slow. A common starting point is to screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, dichloromethane, methanol).
-
Crystallization Method - Slow Evaporation:
-
Dissolve the purified compound (typically 5-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
-
Crystal Mounting and Data Collection:
-
Once suitable single crystals have formed, carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect the X-ray diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is typically solved using direct methods, which is a powerful technique for small molecules.[1]
-
The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Comparative Analysis of Benzofuran Derivatives
While a comprehensive dataset for a series of this compound derivatives is not available in a single source, we can compile and compare data from closely related 5-bromobenzofuran structures to draw valuable insights. The substitution at other positions on the benzofuran ring will also influence the crystal packing.
| Compound/Derivative | Crystal System | Space Group | Key Unit Cell Parameters | Noteworthy Intermolecular Interactions | Reference |
| 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran | Monoclinic | P2₁/c | a = 13.0488 Å, b = 11.1874 Å, c = 9.9295 Å, β = 105.709° | C—H⋯O hydrogen bonds, Br⋯O contacts, slipped π–π interactions | [6] |
| 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran | Monoclinic | P2₁/c | a = 10.0828 Å, b = 11.0543 Å, c = 13.7844 Å, β = 108.621° | C—H⋯O hydrogen bonds, Br⋯O contacts, π–π interactions | [7] |
| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime | Monoclinic | P2₁/c | a = 13.064 Å, b = 16.324 Å, c = 8.423 Å, β = 100.26° | O-H···N hydrogen bonds, C-H···O, C-H···π, and π···π interactions | [13] |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran | Monoclinic | P2₁/c | a = 14.1200 Å, b = 7.7490 Å, c = 16.1420 Å, β = 109.280° | C—H⋯O and C—H⋯π interactions | [9] |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran | Triclinic | P-1 | a = 7.6696 Å, b = 8.6308 Å, c = 12.3225 Å, α = 96.084°, β = 91.510°, γ = 113.609° | C—H⋯O hydrogen bonds | [10] |
Analysis of Comparative Data:
The data reveals that even with the common 5-bromo-benzofuran core, the nature and position of other substituents significantly influence the crystal packing. Most of the examples crystallize in the monoclinic system, with P2₁/c being a common space group for centrosymmetric packing. The presence of sulfinyl groups in several examples leads to the formation of C—H⋯O hydrogen bonds and, in some cases, Br⋯O contacts, which act as important structure-directing interactions. Furthermore, π–π stacking interactions between the aromatic rings are frequently observed, contributing to the overall stability of the crystal lattice.[7][13] The dihedral angles between the benzofuran ring and other aromatic substituents vary, indicating conformational flexibility that can be crucial for biological activity.
Structure-Activity Relationship (SAR) Insights
The three-dimensional structures obtained from X-ray crystallography provide a powerful tool for understanding the SAR of this compound derivatives. For instance, the precise orientation of the bromomethyl group can be determined, which is critical for its potential role as an alkylating agent in targeting specific nucleophilic residues in a biological target.
The position of the halogen atom on the benzofuran ring is a critical determinant of its biological activity.[14] The bromine at the 5-position, as seen in the comparative examples, can participate in halogen bonding, a directional interaction that can enhance binding affinity to a protein target. The crystal structures reveal the accessible surfaces of the molecule, allowing researchers to identify potential sites for modification to improve properties like solubility or to introduce new interaction points. For example, the observation of π–π stacking in the crystal lattice of some derivatives suggests that incorporating or modifying aromatic substituents could be a viable strategy to enhance binding to targets with aromatic-rich pockets.
Figure 2: The logical relationship between crystal structure, biological activity, and rational drug design.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives provides indispensable information for understanding their chemical nature and biological potential. While this guide has compiled and compared data from related structures, a systematic study of a series of this compound derivatives with varied substituents would be highly valuable. Such a study would allow for a more detailed and quantitative understanding of how subtle structural modifications impact crystal packing and, by extension, their biological activity.
For researchers in the field, the key takeaway is the imperative of obtaining high-quality single crystals. The detailed structural insights gained from X-ray crystallography are not merely confirmatory but are a powerful predictive tool that can significantly de-risk and accelerate the drug discovery and development process. The protocols and comparative data presented herein serve as a foundational resource for embarking on such structural investigations.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Efficacy of 5-(Bromomethyl)benzofuran-Derived Drugs Against Existing Treatments
This guide provides an in-depth, objective comparison of the therapeutic efficacy of a promising class of compounds, 5-(Bromomethyl)benzofuran derivatives, against established treatments in oncology and microbiology. As researchers and drug development professionals, the pursuit of novel scaffolds that offer enhanced potency, selectivity, and improved safety profiles is paramount. Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, has emerged as a "privileged scaffold" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide will delve into the experimental data supporting the potential of this compound derivatives, offering a critical analysis of their performance and the underlying mechanisms of action.
The Rationale for Focusing on this compound Derivatives
The introduction of a bromomethyl group at the 5-position of the benzofuran ring is a strategic synthetic modification. Halogenation, in general, has been shown to significantly enhance the biological activity of many compounds.[3] The bromine atom can increase lipophilicity, facilitating passage through cellular membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. The bromomethyl group, in particular, provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Section 1: Anticancer Efficacy Benchmarking
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a continuous endeavor.[4] Several studies have highlighted the potential of benzofuran derivatives as potent cytotoxic agents against various cancer cell lines.[5][6] Here, we focus on a specific derivative, Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate , and compare its efficacy against the widely used chemotherapeutic drug, Doxorubicin.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate and Doxorubicin against the HeLa (human cervical cancer) cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | HeLa | ~20-85 | [7] |
| Doxorubicin | HeLa | 4.17–8.87 | [1] |
Mechanisms of Anticancer Action
The anticancer effects of benzofuran derivatives are often multi-faceted, targeting various signaling pathways crucial for cancer cell proliferation and survival. Two prominent mechanisms that have been elucidated are the inhibition of tubulin polymerization and the dual inhibition of the PI3K/VEGFR-2 signaling pathways.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[8][9] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events culminating in apoptosis.[5] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle, and ultimately triggering programmed cell death.[9]
Caption: Inhibition of tubulin polymerization by this compound derivatives leads to G2/M cell cycle arrest and apoptosis.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][6][10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][4] Some benzofuran derivatives have been identified as dual inhibitors of both PI3K and VEGFR-2, representing a powerful two-pronged attack on cancer.[5] By simultaneously blocking intracellular growth signals and the tumor's blood supply, these compounds exhibit significant antitumor activity.
Caption: Dual inhibition of PI3K and VEGFR-2 signaling pathways by this compound derivatives.
Section 2: Antimicrobial Efficacy Benchmarking
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[11] Benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][12][13] This section compares the efficacy of a representative benzofuran derivative against the broad-spectrum antibiotic, Ciprofloxacin.
Comparative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of a benzofuran derivative and Ciprofloxacin against Staphylococcus aureus.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivative | Staphylococcus aureus | 12.5 | [4] |
| Ciprofloxacin | Staphylococcus aureus | 12.5 | [4] |
Analysis: In this direct comparison, the benzofuran derivative exhibits comparable potency to Ciprofloxacin against Staphylococcus aureus. This finding is significant, as it suggests that benzofuran derivatives could be a viable starting point for the development of new antibiotics, particularly against Gram-positive bacteria. Further research is warranted to explore their spectrum of activity, mechanism of action, and potential for overcoming existing resistance mechanisms.
Section 3: Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate
This protocol is adapted from the synthesis of similar benzofuran derivatives.[14]
-
Starting Material: 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid is obtained through a multi-step reaction as previously described.
-
Esterification: The carboxylic acid is converted to its methyl ester, Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate.
-
Bromination: To a solution of Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reaction: Reflux the mixture under irradiation with a light source (e.g., a tungsten lamp) for several hours.
-
Work-up and Purification: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[2][3][15]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the determination of IC50 values using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12][13][16][17]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Conclusion
The data presented in this guide underscores the significant therapeutic potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. While the specific derivative, Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, demonstrated lower potency than Doxorubicin in a single cancer cell line, the diverse mechanisms of action exhibited by this class of compounds, including tubulin polymerization inhibition and dual PI3K/VEGFR-2 inhibition, suggest that further optimization could lead to highly effective drug candidates. In the antimicrobial realm, the comparable efficacy of a benzofuran derivative to Ciprofloxacin against Staphylococcus aureus is a promising finding that warrants further investigation. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon this promising area of drug discovery. Continued exploration of the vast chemical space of this compound derivatives, guided by robust preclinical evaluation, holds the potential to deliver next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)benzofuran
Welcome to a comprehensive guide on the safe and compliant disposal of 5-(Bromomethyl)benzofuran (CAS No. 188862-35-3). As a versatile synthetic intermediate in pharmaceutical research, particularly in the development of novel anticancer agents, its handling and disposal demand meticulous attention to safety and regulatory standards.[1] This document provides an in-depth operational plan, moving beyond a simple checklist to explain the critical reasoning—the "why"—behind each procedural step. Our goal is to empower you, our fellow scientists, to manage this chemical waste with the highest degree of safety and confidence.
Part 1: Hazard Characterization - The Foundation of Safe Disposal
Proper disposal is impossible without first understanding the inherent risks of the substance. This compound belongs to the class of halogenated organic compounds, a group subject to specific environmental regulations due to the hazards they can pose during decomposition and incineration.[2][3] While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from structurally similar benzofuran and alkyl bromide analogs. This principle of analogizing is a cornerstone of chemical safety assessment in research environments.
The benzofuran scaffold and its halogenated derivatives are known to present several health hazards.[4] Data from close analogs suggest that this compound should be treated as, at a minimum, an irritant and potentially harmful if ingested or inhaled.[5][6]
| Hazard Class & Category | Hazard Statement | Rationale / Analog Compound(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | 5-Bromobenzofuran, (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone[5][7] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | 5-Bromobenzofuran, Methyl 3-(bromomethyl)-2-benzofurancarboxylate[5][6] |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | Methyl 3-(bromomethyl)-2-benzofurancarboxylate, 5-Bromobenzofuran[5][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | 5-Bromobenzofuran, Methyl 3-(bromomethyl)-2-benzofurancarboxylate[5][6] |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | 5-Bromobenzofuran[5] |
This hazard profile dictates that this compound cannot be disposed of as common waste. It must be managed as regulated hazardous chemical waste from the moment it is designated for disposal.
Part 2: The Core Principle - Rigorous Waste Segregation
The single most important operational step in chemical waste management is proper segregation. Mixing incompatible waste streams is not only a violation of regulations like the Resource Conservation and Recovery Act (RCRA) but also poses significant safety risks and dramatically increases disposal costs.[8] Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) they produce upon combustion.[9] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive disposal route for all of it.[8]
The decision process for segregating laboratory waste is straightforward and must be followed without exception.
Caption: Waste segregation decision workflow.
Part 3: Personal Protective Equipment (PPE) & Engineering Controls
Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure chemical. All waste transfer and containerization activities must be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
| Equipment | Specification | Justification |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye damage.[6][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation and absorption of the chemical.[11] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[12] |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped items.[11] |
Part 4: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Container Selection and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with the waste and have a secure, screw-top lid.
-
Pre-label the Container: Before adding any waste, the container must be properly labeled.[13] The label must include:
Step 2: Waste Consolidation
-
Pure/Neat Chemical: If disposing of the original, unused reagent, it can often remain in its original, tightly sealed container. A hazardous waste label should be affixed over the original product label.
-
Contaminated Labware: Disposable items like pipette tips, contaminated filter paper, or gloves should be placed in a sealed, labeled plastic bag and then into the solid halogenated organic waste container.
-
Solutions: Carefully pour waste solutions containing this compound into the designated liquid halogenated organic waste container using a funnel. Perform this transfer inside a chemical fume hood.
Step 3: In-Lab Storage (Satellite Accumulation)
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[8][13] This prevents the release of vapors and protects against spills.
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a pickup.
-
Do Not Pour Down the Drain: Under no circumstances should this compound or solutions containing it be poured down the sink.[8] This is a serious regulatory violation and can damage plumbing and harm aquatic ecosystems.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically via high-temperature incineration.[3]
Part 5: Emergency Procedures - Spill and Exposure Response
Accidents can happen, and a prepared response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Small Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated waste container.[6]
-
Label the container as "Spill Debris with this compound" and dispose of it as halogenated organic waste.
-
For large spills or any spill outside of a fume hood, evacuate the immediate area and contact your institution's emergency response line or EHS department.
-
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research operations.
References
- 1. This compound|CAS 188862-35-3 [benchchem.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. csub.edu [csub.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)benzofuran: Essential Safety and Operational Protocols
Immediate Safety Advisory: 5-(Bromomethyl)benzofuran and its structural analogs are potent lachrymators and irritants. They are suspected carcinogens and can cause severe damage to the eyes, skin, and respiratory system.[1][2] All handling operations must be conducted within a certified chemical fume hood by trained personnel equipped with the mandatory personal protective equipment (PPE) outlined in this guide. Under no circumstances should this compound be handled on an open bench.
Hazard Profile and Risk Causality
Understanding the "why" behind safety protocols is critical for fostering a proactive safety culture. This compound is not merely a reagent; it is a reactive chemical with a distinct hazard profile that dictates our handling procedures.
-
Lachrymator & Severe Irritant: The bromomethyl group makes this compound highly reactive. Upon contact with moisture, such as the moisture in your eyes, skin, or mucous membranes, it can hydrolyze to release hydrobromic acid (HBr), causing immediate and severe irritation and pain. This is the primary reason for its lachrymatory (tear-inducing) effect and why stringent eye and skin protection is non-negotiable.[2]
-
Corrosive Potential: Due to this reactivity, the compound is classified as causing serious eye damage and skin irritation.[2][3] Direct contact can lead to chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or vapors will cause irritation to the entire respiratory system.[1][2][4]
-
Suspected Carcinogen: Benzofuran-containing compounds are often flagged as suspected carcinogens.[1][5] This long-term health risk necessitates minimizing exposure through engineering controls and robust PPE.
Core Protective Measures: The Hierarchy of Controls
Before detailing PPE, it is essential to recognize that PPE is the last line of defense. A safe laboratory environment is built upon the hierarchy of controls, which prioritizes eliminating hazards at their source.
-
Engineering Controls: This is the most critical protective measure. All work with this compound must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation exposure.[6] The fume hood must have adequate airflow, and its performance should be verified regularly.
-
Administrative Controls: These are the procedures and work practices that reduce exposure risk. This includes proper training for all personnel, restricting access to the handling area, and ensuring that eyewash stations and safety showers are proximate and functional.[4]
-
Personal Protective Equipment (PPE): This is the equipment worn to protect the user. It does not eliminate the hazard but provides a crucial barrier between you and the chemical. The following sections will detail the mandatory PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
Selection of the correct PPE is paramount. The following table summarizes the required equipment for any procedure involving this compound.
| Body Part | Required PPE | Standard & Rationale |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles: Must be worn to provide a complete seal around the eyes, protecting against vapors and splashes.[4] Face Shield: Worn over the goggles, a face shield is mandatory to protect the rest of the face from splashes.[7] This dual protection is critical due to the compound's severe irritant and corrosive nature. |
| Hands | Double Gloving: Nitrile Gloves | Rationale: Nitrile gloves offer good resistance to a range of chemicals.[6] Double gloving provides an extra layer of protection against tears and contamination. The outer glove should be removed immediately after handling the compound, and the inner glove removed upon leaving the work area. Always wash hands thoroughly after glove removal.[4] |
| Body | Flame-Resistant (FR) Lab Coat with Tight Cuffs | Rationale: A lab coat, fully buttoned with tight-fitting cuffs, protects the skin on the arms and torso from accidental contact.[6][7] Flame-resistant material is an added precaution, especially if flammable solvents are in use. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Rationale: Shoes must fully cover the feet to protect against spills.[7][8] Leather or other non-woven material is preferable to cloth, which can absorb chemicals. |
| Respiratory | NIOSH-Approved Respirator (If necessary) | Rationale: All work should be in a fume hood to prevent inhalation.[6] If there is a risk of the fume hood failing or if aerosolization is possible and exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing and training.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow minimizes the risk of exposure and accidents.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Check all PPE for damage (cracks in goggles, tears in gloves, etc.) before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a spill kit with inert absorbent material (e.g., sand, vermiculite) ready within the work area. Do not use combustible materials like paper towels for cleanup.[8]
Handling and Dispensing
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work Within Hood: Conduct all transfers, weighing, and manipulations of this compound deep within the chemical fume hood (at least 6 inches from the sash).
-
Grounding: For larger quantities, ensure containers are grounded to prevent static discharge.[8][9]
-
Keep Containers Closed: Always keep the chemical's container tightly sealed when not in use.[9]
Post-Operational Procedure
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Dispose of Waste: All contaminated items (gloves, pipette tips, absorbent pads) must be treated as hazardous waste.[10] Place them in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Doff PPE: Remove PPE in the correct order (outer gloves first, then face shield, goggles, lab coat, and finally inner gloves) to avoid cross-contamination.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.
Caption: Workflow for Safely Handling this compound.
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate injury.
-
Skin Contact: Immediately remove any contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][9] Seek immediate medical attention.
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[12] Use an eyewash station if available. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[2][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[9]
-
Minor Spill (inside fume hood): Wearing full PPE, cover the spill with a non-combustible absorbent material (sand, vermiculite).[8][9] Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[4]
-
Major Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Classification: this compound and all materials contaminated with it are classified as hazardous chemical waste.[10][11]
-
Containment: All waste must be collected in a designated, leak-proof, and clearly labeled container.[10] Do not mix this waste with other waste streams.
-
Disposal Procedure: The final disposal of hazardous waste must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in the regular trash.[10]
References
- 1. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. uwyo.edu [uwyo.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
